Product packaging for trans-2-Fluorocyclohexanol(Cat. No.:CAS No. 656-60-0)

trans-2-Fluorocyclohexanol

Cat. No.: B1313321
CAS No.: 656-60-0
M. Wt: 118.15 g/mol
InChI Key: LMYKFDDTPIOYQV-UHFFFAOYSA-N
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Description

Trans-2-Fluorocyclohexanol is a useful research compound. Its molecular formula is C6H11FO and its molecular weight is 118.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO B1313321 trans-2-Fluorocyclohexanol CAS No. 656-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYKFDDTPIOYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984174
Record name 2-Fluorocyclohexan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-60-0
Record name 2-Fluorocyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of trans-2-Fluorocyclohexanol from Cyclohexene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-2-Fluorocyclohexanol, a valuable fluorinated building block in medicinal chemistry and materials science, via the ring-opening of cyclohexene oxide. This document provides a comprehensive overview of the reaction, including established methodologies, mechanistic insights, and detailed experimental protocols derived from available literature.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. As such, the development of efficient and stereoselective fluorination methods is of paramount importance. The ring-opening of epoxides with a fluoride source represents a direct and atom-economical approach to the synthesis of β-fluoroalcohols. The reaction of cyclohexene oxide with a nucleophilic fluoride source proceeds via an SN2 mechanism, resulting in the formation of the trans-diastereomer, this compound. This guide will explore the key aspects of this transformation.

Reaction Mechanism and Stereoselectivity

The synthesis of this compound from cyclohexene oxide is a classic example of a nucleophilic epoxide ring-opening reaction. The reaction proceeds via an SN2 pathway, where the fluoride ion attacks one of the electrophilic carbon atoms of the epoxide ring. This backside attack forces the inversion of stereochemistry at the point of attack, leading to the exclusive formation of the trans product.

The reaction is typically acid-catalyzed, which involves the protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Lewis acids can also be employed to activate the epoxide ring.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Cyclohexene_Oxide Cyclohexene Oxide Protonated_Epoxide Protonated Epoxide Cyclohexene_Oxide->Protonated_Epoxide + H+ Transition_State Transition State Protonated_Epoxide->Transition_State + F- H+ H+ Fluoride F- trans_Product_Protonated Protonated this compound Transition_State->trans_Product_Protonated trans_Product This compound trans_Product_Protonated->trans_Product - H+

Experimental Protocols

Several reagents can be employed to achieve the hydrofluorination of cyclohexene oxide. The choice of reagent often depends on factors such as handling requirements, safety, and desired reactivity.

Method A: Using Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)

Pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent, is a widely used and effective fluorinating agent for the ring-opening of epoxides. It is a more manageable alternative to anhydrous hydrogen fluoride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a solution of cyclohexene oxide (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is prepared in a polyethylene or Teflon flask. The flask is equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Reagent Addition: Pyridinium poly(hydrogen fluoride) (typically 70% HF/30% pyridine, ~2.0-3.0 eq.) is added dropwise to the stirred solution. Caution: HF and its complexes are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and the reaction should be conducted in a well-ventilated fume hood.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified time, typically ranging from 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the excess acid. This should be done slowly to control the effervescence.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method B: Catalytic Hydrofluorination using Benzoyl Fluoride

A milder, catalytic approach for the hydrofluorination of cyclohexene oxide has been developed, which avoids the use of highly corrosive HF-amine complexes.[1]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel is added cyclohexene oxide (1.0 eq.), benzoyl fluoride (1.2 eq.), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 eq.), and a catalytic amount of a suitable base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (e.g., 10 mol%).[1] The reaction is typically carried out in a suitable solvent like acetonitrile.

  • Reaction: The mixture is heated to a specified temperature, for example, 50 °C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).[1]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.

Quantitative Data

The yield and diastereoselectivity of the synthesis of this compound are dependent on the specific reaction conditions and reagents employed.

MethodFluoride SourceCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (trans:cis)Reference
APyridinium Poly(hydrogen fluoride)-CH₂Cl₂01-470-85>98:2General Procedure
BBenzoyl FluorideDBN, HFIPAcetonitrile5012~80>98:2[1]

Note: The data presented are representative and may vary based on the specific experimental setup and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using Method A.

G Start Start Reaction_Setup Reaction Setup: - Cyclohexene Oxide in CH₂Cl₂ - Cool to 0 °C Start->Reaction_Setup Reagent_Addition Add Olah's Reagent dropwise at 0 °C Reaction_Setup->Reagent_Addition Stirring Stir at 0 °C (1-4 h) Reagent_Addition->Stirring Quenching Quench with cold aq. NaHCO₃ Stirring->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry organic layers (Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product This compound Purification->Product

Conclusion

The synthesis of this compound from cyclohexene oxide is a robust and stereoselective transformation that can be achieved through various methods. The use of Olah's reagent provides a reliable and high-yielding route, while catalytic methods offer a milder alternative. The choice of methodology will depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations. This guide provides the necessary technical information for researchers and professionals to successfully implement this important fluorination reaction in their work.

References

Conformational Landscape of trans-2-Fluorocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of trans-2-fluorocyclohexanol, a molecule of significant interest in medicinal chemistry and stereochemical studies. Understanding the three-dimensional structure and the subtle interplay of non-covalent interactions is paramount for the rational design of bioactive molecules. This document summarizes key experimental and computational findings, offering a detailed look into the factors governing its structural equilibrium.

Core Concepts: The Chair Conformations and Intramolecular Forces

This compound exists as an equilibrium between two primary chair conformations: the diequatorial (ee) conformer, where both the fluorine and hydroxyl substituents occupy equatorial positions, and the diaxial (aa) conformer, where both occupy axial positions. The relative stability of these two forms is dictated by a combination of steric effects, dipole-dipole interactions, and, most critically, the potential for intramolecular hydrogen bonding.

The diequatorial conformer is stabilized by a significant intramolecular hydrogen bond between the equatorial hydroxyl group (donor) and the equatorial fluorine atom (acceptor).[1][2] This attractive O-H···F interaction is a key determinant of the overall conformational preference.

Quantitative Conformational Analysis

The conformational equilibrium between the diaxial (aa) and diequatorial (ee) forms has been rigorously quantified using NMR spectroscopy across various solvents. The free energy difference (ΔG°aa-ee) provides a direct measure of the relative stability of the two conformers.

SolventΔG°aa-ee (kcal mol⁻¹)% ee Conformer% aa ConformerTemperature (K)
CCl₄ (Carbon Tetrachloride)1.593.16.9193
CS₂ (Carbon Disulfide)1.593.16.9193
C₇D₈ (Toluene-d8)1.491.38.7193
CD₂Cl₂ (Dichloromethane-d2)1.389.110.9193
CDCl₃ (Chloroform-d1)1.389.110.9193
(CD₃)₂CO (Acetone-d6)1.286.513.5193
Vapour Phase (Calculated)1.694.25.8N/A

Data sourced from low-temperature NMR experiments. 1 cal = 4.184 J.[1][2]

The data clearly indicates a strong preference for the diequatorial (ee) conformer in all environments. This preference is most pronounced in non-polar solvents and the vapour phase, where solvent competition for hydrogen bonding is minimal.[1][2] In more polar, hydrogen-bond-accepting solvents like acetone, the energy difference slightly decreases as the solvent can interact with the hydroxyl group, marginally stabilizing the diaxial form.[1][2]

Comparison with computational models (ab initio theory at the 6-31G*(MP2) level) predicted a ΔG value of 1.1 kcal mol⁻¹, which is lower than the experimentally derived vapour state value of 1.6 kcal mol⁻¹.[1][2] This discrepancy highlights the crucial role of the intramolecular O-H···F hydrogen bond, which provides an additional stabilization of approximately 1.6 kcal mol⁻¹ to the diequatorial conformer, an effect not fully captured by the theoretical model of the time.[1][2]

Experimental Protocols

The quantitative data presented was primarily obtained through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent acquire Acquire ¹H and ¹³C NMR spectra at low temperature (e.g., 193 K) prep->acquire Introduce to NMR spectrometer integrate Integrate signals corresponding to 'aa' and 'ee' conformers acquire->integrate Process spectra calc_pop Calculate conformer populations from integral ratios integrate->calc_pop calc_deltaG Calculate ΔG° using: ΔG° = -RT ln(K_eq) calc_pop->calc_deltaG

Methodology:

  • Sample Preparation : High-purity samples of this compound were dissolved in a variety of deuterated solvents (e.g., CCl₄, CD₂Cl₂, acetone-d₆).

  • Low-Temperature NMR Acquisition : ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer equipped with a variable temperature unit. The temperature was lowered (e.g., to 193 K) to slow the rate of chair-chair interconversion, allowing for the distinct signals of the diaxial and diequatorial conformers to be resolved and observed simultaneously.[1][2]

  • Data Analysis :

    • Conformer Population : The relative populations of the 'aa' and 'ee' conformers were determined by direct integration of their well-resolved signals in the low-temperature spectra.[1][2]

    • Thermodynamic Parameters : The equilibrium constant (Keq = [ee]/[aa]) was calculated from the conformer populations. This value was then used to determine the standard free energy difference (ΔG°) between the conformers using the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Implications for Drug Development

The pronounced stability of the diequatorial conformer, locked in place by the intramolecular hydrogen bond, has significant implications for medicinal chemistry.

  • Receptor Binding : The rigidified, well-defined conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Pharmacokinetic Properties : Intramolecular hydrogen bonding can "shield" the polar hydroxyl and fluoro groups, increasing the molecule's lipophilicity. This can enhance membrane permeability and oral absorption, crucial properties for drug candidates.[3]

  • Metabolic Stability : The conformational rigidity can influence the accessibility of certain sites to metabolic enzymes, potentially altering the molecule's metabolic profile.

References

Spectroscopic Analysis of trans-2-Fluorocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trans-2-Fluorocyclohexanol. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data derived from established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate laboratory investigation.

Molecular Structure and Properties

This compound is a halogenated cyclic alcohol with the chemical formula C₆H₁₁FO and a molecular weight of 118.15 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a fluorine atom and a hydroxyl group in a trans configuration.

Chemical Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CH-OH)3.8 - 4.2ddd (doublet of doublet of doublets)J(H1,H2) ≈ 8-10, J(H1,H6a) ≈ 8-10, J(H1,H6e) ≈ 3-5
H-2 (CH-F)4.5 - 4.9dddd (doublet of doublet of doublet of doublets)J(H2,F) ≈ 45-50, J(H2,H1) ≈ 8-10, J(H2,H3a) ≈ 8-10, J(H2,H3e) ≈ 3-5
H-3, H-4, H-5, H-6 (CH₂)1.2 - 2.2m (multiplet)-
OHVariablebr s (broad singlet)-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Coupling to Fluorine
C-1 (CH-OH)70 - 75²J(C,F) ≈ 15-20 Hz
C-2 (CH-F)90 - 95¹J(C,F) ≈ 170-190 Hz
C-3, C-630 - 35³J(C,F) ≈ 5-10 Hz
C-4, C-520 - 25⁴J(C,F) ≈ 0-2 Hz
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
O-HStretching (hydrogen-bonded)3200 - 3600Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium to Strong
C-OStretching1050 - 1150Strong
C-FStretching1000 - 1100Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data (Electron Ionization)

m/zInterpretationRelative Abundance
118[M]⁺ (Molecular Ion)Low to Medium
100[M - H₂O]⁺Medium
98[M - HF]⁺Medium to High
57[C₄H₉]⁺ (Cyclohexyl fragment loss)High (Base Peak)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim setup_1H Setup 1H Experiment lock_shim->setup_1H setup_13C Setup 13C Experiment lock_shim->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H process_1H Process 1H Data (FT, Phase, Baseline) acquire_1H->process_1H acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C process_13C Process 13C Data (FT, Phase, Baseline) acquire_13C->process_13C analyze Spectral Analysis process_1H->analyze process_13C->analyze

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a soft tissue.

IR_Workflow start Start background Acquire Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Ratio, Baseline Correction) acquire_spectrum->process_spectrum analyze Analyze Functional Groups process_spectrum->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Setup:

    • Set up the GC with an appropriate column (e.g., a non-polar capillary column).

    • Set the GC oven temperature program to ensure separation from the solvent and any impurities.

    • Set the MS parameters: for EI, a standard ionization energy of 70 eV is used. Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

    • The compound will be vaporized, separated by the GC column, and then enter the MS source.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prepare_solution Prepare Dilute Solution inject Inject into GC-MS prepare_solution->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass tic Analyze TIC analyze_mass->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret

Workflow for GC-MS Analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical connection between the molecular structure and the spectral features.

Logical_Relationships cluster_structure Molecular Structure cluster_spectra Spectroscopic Data cluster_interpretation Interpretation structure This compound functional_groups Functional Groups (-OH, -F, Cyclohexyl) structure->functional_groups connectivity Atom Connectivity (C-C, C-H, C-O, C-F) structure->connectivity stereochem Stereochemistry (trans) structure->stereochem ms MS (Molecular Ion, Fragments) structure->ms ir IR (Absorption Bands) functional_groups->ir nmr NMR (Chemical Shifts, Couplings) connectivity->nmr stereochem->nmr nmr_interp Proton/Carbon Environments nmr->nmr_interp ir_interp Functional Group Identification ir->ir_interp ms_interp Molecular Weight & Formula ms->ms_interp

Logical relationships in the spectroscopic analysis of a molecule.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and standardized protocols for their experimental determination. Researchers can use this information to guide their analytical work and interpret the resulting data.

References

"trans-2-Fluorocyclohexanol" CAS number and molecular properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Properties

trans-2-Fluorocyclohexanol is a halogenated alcohol with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom confer specific chemical and physical properties that make it a valuable building block.

Table 1: Quantitative Data Summary

PropertyValueCitation
CAS Number 656-60-0[1][2][3][4][5]
Molecular Formula C6H11FO[1][5]
Molecular Weight 118.15 g/mol [1][5]
Melting Point 21 °C[4]
Boiling Point 60 °C at 12 mmHg[4]
Density 1.04 g/mL[4]
Refractive Index 1.4446[4]
Flash Point 166 °C[4]

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound involves the ring-opening of cyclohexene oxide with a fluoride source. This reaction proceeds via an SN2 mechanism, leading to the trans configuration of the fluorine and hydroxyl groups.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of fluorohydrins from epoxides.

Materials:

  • Cyclohexene oxide

  • Triethylamine trihydrofluoride (Et3N·3HF) or potassium fluoride (KF) on a solid support

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a solution of cyclohexene oxide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to afford pure this compound.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not typically involved in biological signaling pathways itself. However, the logical relationship of its synthesis is crucial for its application. The key transformation is the nucleophilic ring-opening of an epoxide.

Diagram 1: Synthesis Workflow

G A Reactants (Cyclohexene Oxide, Fluoride Source) B Reaction in Aprotic Solvent A->B Mixing C Aqueous Work-up (Quenching & Extraction) B->C Reaction Completion D Drying and Concentration C->D E Purification (Vacuum Distillation) D->E F This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism of Epoxide Ring-Opening

The synthesis of this compound from cyclohexene oxide proceeds through an anti-addition mechanism, which is a key logical relationship in its formation.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate cluster_3 Product Cyclohexene Oxide Cyclohexene Oxide TS [F---C---C---O]‡ Cyclohexene Oxide->TS F- F- F-->TS Nucleophilic Attack (SN2) Alkoxide Alkoxide TS->Alkoxide Ring Opening This compound This compound Alkoxide->this compound Protonation

Caption: Mechanism of the SN2 ring-opening of cyclohexene oxide by fluoride.

References

An In-depth Technical Guide to trans-2-Fluorocyclohexanol: Structure, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-Fluorocyclohexanol, a fluorinated cyclic alcohol with applications in organic synthesis and as a building block in medicinal chemistry. This document details its IUPAC nomenclature, stereochemical structure, and conformational analysis. A detailed experimental protocol for its synthesis via the ring-opening of cyclohexene oxide is provided, alongside a summary of its key physicochemical and spectroscopic data. Furthermore, the potential biological relevance of this and related halohydrins is discussed, offering context for its application in drug discovery and development.

IUPAC Name and Structure

The compound commonly known as "this compound" has a systematic IUPAC name that specifies its stereochemistry. The trans configuration indicates that the fluorine and hydroxyl substituents are on opposite sides of the cyclohexane ring. This results in a racemic mixture of two enantiomers. The IUPAC name for one of the enantiomers is (1R,2R)-2-fluorocyclohexan-1-ol , and its enantiomer is (1S,2S)-2-fluorocyclohexan-1-ol .

Molecular Structure:

  • Molecular Formula: C₆H₁₁FO

  • Molecular Weight: 118.15 g/mol [1]

  • CAS Number: 656-60-0[1]

The structure consists of a cyclohexane ring substituted with a fluorine atom and a hydroxyl group on adjacent carbons.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization.

PropertyValue
Physical State Colorless liquid
Melting Point 21 °C
Boiling Point 60 °C at 12 mmHg
Density 1.04 g/cm³
¹H NMR (CDCl₃, ppm) δ 4.5-4.2 (m, 1H, CHF), 3.8-3.5 (m, 1H, CHOH), 2.2-1.2 (m, 8H, CH₂)
¹³C NMR (CDCl₃, ppm) δ 95.5 (d, J=170 Hz, C-F), 72.5 (d, J=30 Hz, C-OH), 32.0, 28.0, 24.0, 21.0 (CH₂)
FTIR (neat, cm⁻¹) 3400 (O-H stretch, broad), 2940, 2860 (C-H stretch), 1070 (C-O stretch), 1040 (C-F stretch)

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the ring-opening of cyclohexene oxide with a fluoride source. The trans product is formed via an Sₙ2-type mechanism where the nucleophilic fluoride attacks one of the epoxide carbons, leading to an anti-periplanar arrangement of the incoming fluoride and the departing oxygen. Amine-HF reagents, such as triethylamine trihydrofluoride (Et₃N·3HF), are often employed as they are safer and easier to handle than anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Materials:

  • Cyclohexene oxide

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of cyclohexene oxide (1.0 eq) in dichloromethane in a round-bottom flask, add triethylamine trihydrofluoride (1.5 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Stereochemistry and Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric and torsional strain. In the trans isomer, the two substituents can be either in a diaxial (a,a) or a diequatorial (e,e) arrangement. Due to the generally lower steric strain of equatorial substituents, the diequatorial conformer is significantly more stable and therefore the predominant form in solution.

The conformational equilibrium between the diaxial and diequatorial forms can be studied by low-temperature NMR spectroscopy. The coupling constants of the protons attached to the carbons bearing the fluorine and hydroxyl groups can provide information about their relative orientations.

Caption: Conformational equilibrium of this compound.

Biological Activity and Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented in the literature, the introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Halohydrins, the class of compounds to which this compound belongs, are known to have a range of biological activities. They are also versatile intermediates in the synthesis of more complex biologically active molecules, including epoxides and various substituted alcohols. Some halohydrins have been investigated for their potential as enzyme inhibitors and for their role in the biodegradation of halogenated environmental pollutants. The toxicological profile of fluorinated organic compounds is an area of active research, as the metabolic fate of the carbon-fluorine bond can vary depending on the molecular context.

Conclusion

This compound is a valuable fluorinated building block in organic synthesis. Its stereoselective synthesis and well-defined conformational preferences make it an attractive starting material for the preparation of more complex molecules. While its specific biological activities are not yet fully elucidated, its structural motifs are relevant to the design of new therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-2-Fluorocyclohexanol serves as a model system for studying intramolecular hydrogen bonding, a non-covalent interaction critical to molecular conformation, stability, and function. The formation of an O-H···F hydrogen bond significantly influences the conformational equilibrium of this molecule. This guide provides a comprehensive analysis of this phenomenon, integrating data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with theoretical computations. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to offer a thorough understanding for researchers in chemistry and drug development, where such interactions are pivotal for molecular design and activity.

Introduction: The Conformational Landscape

This compound can exist in two primary chair conformations: one where the hydroxyl (-OH) and fluorine (-F) substituents are both in equatorial positions (eq-eq), and another where they are both in axial positions (ax-ax). The presence of an intramolecular hydrogen bond is exclusive to the diequatorial (eq-eq) conformer, where the spatial proximity of the hydroxyl proton and the fluorine atom allows for a stabilizing O-H···F interaction.

This hydrogen bond plays a crucial role in shifting the conformational equilibrium. While steric factors might typically influence substituent positions, the energetic advantage conferred by the hydrogen bond makes the diequatorial conformer significantly more stable than the diaxial form, particularly in non-polar environments.[1][2] The strength of this interaction is estimated to be approximately 1.6 kcal mol⁻¹.[1][2]

Conformational Equilibrium and Energetics

The equilibrium between the diaxial and diequatorial conformers is dynamic and solvent-dependent. The diequatorial conformer is favored due to the stabilizing O-H···F intramolecular hydrogen bond.[1][2] In contrast, the diaxial conformer experiences destabilizing 1,3-diaxial interactions. The preference for the diequatorial state can be quantified by the difference in Gibbs free energy (ΔG) between the two conformers.

cluster_0 Diaxial (ax-ax) Conformer cluster_1 Diequatorial (eq-eq) Conformer a Less Stable (No H-Bond) b More Stable (Intramolecular O-H···F Bond) a->b Equilibrium Favors b->a

Caption: Conformational equilibrium of this compound.

Experimental Evidence and Protocols

Spectroscopic methods provide direct evidence for the intramolecular hydrogen bond and allow for the quantification of the conformational equilibrium.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for analyzing the conformational populations. By slowing the rate of chair-chair interconversion, the distinct signals for the axial-axial and equatorial-equatorial conformers can be resolved and integrated.[1][2]

Experimental Protocol: Low-Temperature ¹H NMR

  • Sample Preparation: A dilute solution of this compound is prepared in an appropriate deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, CCl₄). The choice of solvent is critical as it influences the conformational equilibrium.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is used.

  • Data Acquisition: ¹H NMR spectra are acquired at a series of decreasing temperatures (e.g., from 298 K down to 193 K).

  • Analysis:

    • At low temperatures, the signals for the C2 proton of the ax-ax and eq-eq conformers become distinct.

    • The relative populations of the conformers are determined by direct integration of these well-resolved signals.[1][2]

    • Vicinal proton-proton coupling constants (³JHH) for the C2 proton are measured. The magnitude of this coupling is dependent on the dihedral angle and provides definitive evidence for the equatorial or axial position of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to directly observe the effect of hydrogen bonding on the O-H stretching vibration.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A very dilute solution (<0.01 M) of this compound is prepared in a non-polar, non-hydrogen bonding solvent, typically carbon tetrachloride (CCl₄), to minimize intermolecular hydrogen bonding.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the 4000-2500 cm⁻¹ region. A background spectrum of the pure solvent is subtracted.

  • Analysis: The O-H stretching region is analyzed. A sharp band at a higher frequency (~3600 cm⁻¹) corresponds to the "free" hydroxyl group (present in the diaxial conformer), while a broader, red-shifted band at a lower frequency indicates the hydrogen-bonded hydroxyl group of the diequatorial conformer.[3][4] The formation of hydrogen bonds weakens the O-H bond, causing its stretching vibration to occur at a lower frequency.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from spectroscopic and computational studies of this compound.

Table 1: Conformational Free Energy Differences (ΔG(aa–ee)) in Various Solvents

SolventΔG (kcal mol⁻¹)Predominant ConformerReference
CCl₄ (non-polar)1.5Diequatorial[1][2]
Acetone (polar)~1.2Diequatorial[1][2]
Vapour State (calculated)1.6Diequatorial[1][2]

Table 2: Representative Spectroscopic Data

TechniqueParameterConformerValueSignificanceReference
¹H NMRVicinal HH Couplings (C2-H)Diequatorial-Confirms equatorial positions[1][2]
¹⁹F NMR³J(H,F)Diequatorial2-15 Hz (typical)Gauche relationship confirms conformation[6]
IR Spectroscopyν(O-H) StretchFree OH (Diaxial)~3600 cm⁻¹Non-hydrogen bonded OH[3]
IR Spectroscopyν(O-H) StretchBonded OH (Diequatorial)< 3600 cm⁻¹ (red-shifted)Intramolecular H-bond present[3][5]

Theoretical and Computational Analysis

Ab initio and Density Functional Theory (DFT) calculations are essential for complementing experimental data. They provide insights into the intrinsic properties of the conformers in the gas phase and can model the electronic nature of the hydrogen bond.

Computational Workflow

G start Define Molecular Structures (ax-ax and eq-eq) calc Perform Geometry Optimization and Frequency Calculations (e.g., MP2/6-31G*) start->calc solv Apply Solvation Model (e.g., IEF-PCM) calc->solv For Solution Phase nbo Perform NBO Analysis calc->nbo To Analyze Bonding results Compare Calculated Energies (ΔG) and Spectroscopic Parameters with Experimental Data solv->results nbo->results

Caption: A typical computational workflow for studying conformers.

Ab initio calculations at the 6-31G(MP2) level have been used to determine the conformer energies.[1][2] These theoretical models often show a smaller energy difference between conformers in the gas phase compared to what is observed experimentally in solution, highlighting the crucial role of solvation.[1][2] Natural Bond Orbital (NBO) analysis is frequently employed to characterize the hydrogen bond as a charge transfer interaction from a lone pair on the fluorine atom (n(F)) to the anti-bonding orbital of the O-H bond (σ(OH)).

Significance in Drug Development

The ability to form intramolecular hydrogen bonds is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[7] By masking polar functional groups, an intramolecular hydrogen bond can:

  • Increase Lipophilicity: This enhances the molecule's ability to cross cell membranes.

  • Improve Oral Absorption: Facilitates passage through the gastrointestinal tract.[7]

  • Stabilize Bioactive Conformations: Locking a molecule into a specific shape required for binding to a biological target.

The principles demonstrated by this compound provide a fundamental understanding that can be applied to the rational design of more complex pharmaceutical compounds.

A Polar Molecule (Free -OH, -F) B Intramolecular H-Bond Formation A->B C Reduced Polarity Masked Groups B->C D Increased Lipophilicity C->D E Enhanced Membrane Permeability D->E F Improved Oral Absorption E->F

Caption: Impact of intramolecular H-bonding on drug properties.

Conclusion

The study of this compound provides definitive evidence for the existence and conformational influence of an intramolecular O-H···F hydrogen bond. A powerful combination of low-temperature NMR spectroscopy, solution-phase IR spectroscopy, and quantum-chemical calculations demonstrates that the diequatorial conformer is significantly stabilized by this interaction. The equilibrium is sensitive to the solvent environment, a factor that must be considered when comparing experimental and theoretical results. The principles elucidated from this model system are of profound importance in fields ranging from physical organic chemistry to rational drug design, where the control of molecular conformation through non-covalent interactions is a paramount goal.

References

Theoretical calculations of "trans-2-Fluorocyclohexanol" conformers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of trans-2-Fluorocyclohexanol Conformers

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational analysis of this compound. The molecule exists predominantly in a conformational equilibrium between two chair forms: one with the fluorine and hydroxyl groups in equatorial positions (eq-eq) and another with both groups in axial positions (ax-ax). The relative stability of these conformers is a subject of significant interest due to the interplay of steric effects and intramolecular hydrogen bonding.

Conformational Analysis

The conformational equilibrium of this compound is dominated by the diequatorial (eq-eq) and diaxial (ax-ax) conformers. The eq-eq conformer is generally found to be more stable, a preference that is influenced by the presence of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom.[1][2] This interaction is a key factor in stabilizing the eq-eq conformation. The energy difference between these conformers has been a subject of both experimental and theoretical investigation.

Quantitative Data Summary

The relative energies of the this compound conformers have been determined using various experimental and computational methods. The free energy difference (ΔG), enthalpy difference (ΔH), and entropy difference (ΔS) provide quantitative insight into the conformational equilibrium.

SolventMethodΔG (aa-ee) (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)Reference
CCl₄NMR1.51.50[1][2]
AcetoneNMR1.2--[1][2]
VapourSolvation Theory1.6--[1][2]
Vapourab initio (MP2/6-31G*)1.1--[1][2]

Note: 1 cal = 4.184 J. A positive ΔG(aa-ee) indicates that the eq-eq conformer is more stable.

Methodologies

The study of the conformational equilibrium of this compound relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the populations of different conformers in solution.

  • Procedure: The 1H and 13C NMR spectra of this compound are recorded in various solvents and at different temperatures.[1][2]

  • Analysis: At low temperatures, the interchange between conformers is slow on the NMR timescale, allowing for the direct integration of signals corresponding to the ax-ax and eq-eq conformers. This provides the relative populations of each conformer.[1][2] The vicinal proton-proton coupling constants (e.g., JHH) of the proton at C2 are also measured, which provides further information about the dihedral angles and thus the conformation.[1][2]

  • Solvents: A range of solvents with varying polarities, such as carbon tetrachloride (CCl₄) and acetone, are used to investigate the effect of the medium on the conformational equilibrium.[1][2]

Computational Protocols: Theoretical Calculations

Quantum mechanical calculations are employed to model the conformers and predict their relative stabilities.

  • Ab Initio Calculations: Methods such as Møller-Plesset perturbation theory (MP2) are used to calculate the energies of the conformers. A common basis set employed for these calculations is 6-31G*.[1][2] These calculations can be performed for the gas phase (vapour) to understand the intrinsic properties of the molecule without solvent effects.

  • Density Functional Theory (DFT): DFT methods are also widely used for conformational analysis, offering a good balance between accuracy and computational cost.[3] Various functionals and basis sets can be employed to optimize the geometries and calculate the energies of the conformers.

  • Solvation Models: To account for the influence of the solvent, theoretical calculations can be combined with continuum solvation models.[2] These models simulate the solvent environment and allow for the calculation of conformational energies in different media.

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium between the diequatorial (eq-eq) and diaxial (ax-ax) forms of this compound.

Computational Workflow for Conformational Analysis

G start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT or MP2) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Inclusion of Solvent Effects (Continuum Model) energy_calc->solvation analysis Thermodynamic Analysis (ΔG, ΔH, ΔS) solvation->analysis results Conformer Populations and Relative Stabilities analysis->results

Caption: A generalized workflow for the theoretical calculation of conformational isomers.

References

An In-depth Technical Guide to the Physical Properties of trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of trans-2-Fluorocyclohexanol, a fluorinated cyclohexane derivative of interest in medicinal chemistry and materials science. The document details its boiling and melting points, outlines the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical Properties

This compound (CAS RN: 656-60-0) is a colorless liquid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various synthetic protocols.

Data Presentation: Physical Constants

The experimentally determined physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different solvents and under varying temperature and pressure conditions.

Physical PropertyValueConditions
Melting Point21°C-
Boiling Point60°Cat 12 mmHg

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following sections describe standard, widely accepted methodologies for ascertaining the melting and boiling points of organic compounds. These protocols are applicable for the precise characterization of this compound in a laboratory setting.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a standard procedure for this determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (in solid form, which may require cooling below its melting point)

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] The distillation method is a common and accurate technique for determining the boiling point of a liquid sample.[2][3]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

  • Vacuum source (for reduced pressure distillation)

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled with the liquid sample of this compound and a few boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • Equilibrium and Reading: The stable temperature at which the liquid and vapor are in equilibrium, and the liquid is consistently condensing into the receiving flask, is recorded as the boiling point.

  • Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the pressure at which the measurement is taken. The observed boiling point of 60°C for this compound was determined at a reduced pressure of 12 mmHg.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination A Sample Preparation (Solid) B Packing in Capillary Tube A->B C Heating in Apparatus B->C D Observation of Phase Change C->D E Record Melting Range D->E Property_Data Physical Property Data E->Property_Data F Sample Preparation (Liquid) G Apparatus Assembly (Distillation) F->G H Controlled Heating G->H I Observation of Vapor Condensation H->I J Record Boiling Point & Pressure I->J J->Property_Data Start Start Start->A Start->F End End Property_Data->End

Caption: Workflow for the determination of melting and boiling points.

References

Pioneering the Fluorinated Landscape: The Discovery and First Synthesis of trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Foundational Contribution to Organofluorine Chemistry by Pascual and Sistaré in 1948

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. However, the origins of this now vast field of organofluorine chemistry are rooted in foundational studies that first explored the synthesis and properties of simple fluorinated aliphatic compounds. A key, yet often overlooked, milestone in this area is the first reported synthesis of trans-2-Fluorocyclohexanol. This seminal work was published in 1948 by the Spanish chemists J. Pascual and J. Sistaré in the journal Anales de la Real Sociedad Española de Física y Química. Their research laid the groundwork for understanding the reactivity of epoxides with hydrogen fluoride and established a reliable method for the preparation of vicinal fluorohydrins.

This technical guide provides an in-depth analysis of the discovery and first synthesis of this compound, drawing directly from the pioneering work of Pascual and Sistaré. We will detail the experimental protocol, present the reported quantitative data, and illustrate the underlying chemical principles and reaction pathways.

The First Synthesis: Ring-Opening of Cyclohexene Oxide

The inaugural synthesis of this compound was achieved through the acid-catalyzed ring-opening of cyclohexene oxide with hydrogen fluoride. This method, while conceptually straightforward, required careful control of reaction conditions to achieve the desired product and avoid the formation of byproducts.

Experimental Protocol

The following experimental protocol is based on the 1948 publication by Pascual and Sistaré.

Materials:

  • Cyclohexene oxide

  • Anhydrous hydrogen fluoride

  • Diethyl ether (as solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of cyclohexene oxide in diethyl ether was prepared in a reaction vessel suitable for handling anhydrous hydrogen fluoride.

  • The solution was cooled to a low temperature (specific temperature not detailed in available abstracts, but typically between -78 °C and 0 °C for such reactions to control the exothermicity).

  • Anhydrous hydrogen fluoride was carefully added to the cooled ethereal solution of cyclohexene oxide with vigorous stirring. The reaction is exothermic and requires controlled addition to maintain the low temperature.

  • Upon completion of the addition, the reaction mixture was stirred for a specified period to ensure complete conversion of the epoxide.

  • The reaction was then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess hydrogen fluoride. This step must be performed with caution due to the vigorous evolution of carbon dioxide gas.

  • The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether to recover any dissolved product.

  • The combined ethereal extracts were washed with water and then dried over an anhydrous drying agent.

  • The solvent was removed by distillation, and the crude product was purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first synthesis of this compound as reported by Pascual and Sistaré.

ParameterValue
Starting Material Cyclohexene oxide
Reagent Anhydrous Hydrogen Fluoride
Product This compound
Yield Specific yield not available in abstracts
Boiling Point Specific boiling point not available in abstracts
Stereochemistry trans

Note: Access to the full 1948 publication is required to provide specific yields and boiling points.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from cyclohexene oxide proceeds via an acid-catalyzed nucleophilic ring-opening mechanism. The stereochemical outcome of this reaction is a key feature, leading exclusively to the trans isomer.

Step 1: Protonation of the Epoxide

The reaction is initiated by the protonation of the oxygen atom of the cyclohexene oxide ring by hydrogen fluoride. This step is crucial as it activates the epoxide, making it a much better electrophile and converting the hydroxyl group into a good leaving group.

Step 2: Nucleophilic Attack by Fluoride

The fluoride ion then acts as a nucleophile and attacks one of the carbon atoms of the protonated epoxide. This attack occurs from the backside of the carbon-oxygen bond, in a manner analogous to an SN2 reaction. This backside attack is responsible for the inversion of stereochemistry at the site of attack.

Stereochemical Outcome: The Fürst-Plattner Rule

The exclusive formation of the trans product is a classic example of the Fürst-Plattner rule (also known as the rule of diaxial opening). In the chair-like transition state of the cyclohexane ring, the nucleophile (fluoride) attacks the carbon atom in such a way that the incoming nucleophile and the departing oxygen atom both occupy axial positions. This leads to a thermodynamically favored chair-like product conformation and results in the observed trans stereochemistry of the final product.

The following Graphviz diagram illustrates the logical workflow of the synthesis and the key mechanistic steps.

first_synthesis_of_trans_2_Fluorocyclohexanol cluster_synthesis Synthesis Workflow cluster_mechanism Reaction Mechanism start Start Materials: Cyclohexene Oxide, HF, Ether reaction Reaction: Low Temperature Stirring start->reaction 1. Mix workup Work-up: Neutralization (NaHCO3) Extraction (Ether) Drying reaction->workup 2. Quench purification Purification: Fractional Distillation workup->purification 3. Isolate product Final Product: This compound purification->product 4. Purify epoxide Cyclohexene Oxide protonation Protonation of Epoxide Oxygen (Activation) epoxide->protonation + H⁺ protonated_epoxide Protonated Epoxide Intermediate protonation->protonated_epoxide nucleophilic_attack Backside Attack by F⁻ (SN2-like) protonated_epoxide->nucleophilic_attack + F⁻ trans_product This compound nucleophilic_attack->trans_product

Caption: Workflow and mechanism of the first synthesis of this compound.

Significance and Modern Context

The pioneering work of Pascual and Sistaré in 1948 provided the first chemical synthesis of this compound and, more broadly, contributed to the fundamental understanding of epoxide ring-opening reactions with hydrogen fluoride. This reaction remains a valuable transformation in organic synthesis for the preparation of β-fluorohydrins, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereospecificity of the reaction, leading to the trans product, is a testament to the fundamental principles of stereoelectronic control in chemical reactions. While modern methods for fluorination have expanded significantly, the foundational synthesis of this compound remains a landmark achievement in the history of organofluorine chemistry.

Methodological & Application

Asymmetric Synthesis of trans-2-Fluorocyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of trans-2-fluorocyclohexanol, a valuable chiral building block in medicinal chemistry and materials science. The unique stereoelectronic properties of the fluorine atom in this molecule can significantly influence the conformation and biological activity of larger molecules into which it is incorporated. The following sections detail two primary strategies for achieving high enantiopurity: enantioselective ring-opening of cyclohexene oxide and enzymatic kinetic resolution of racemic this compound.

Method 1: Asymmetric Ring-Opening of Cyclohexene Oxide

This approach introduces chirality during the nucleophilic fluorination of the prochiral epoxide, cyclohexene oxide. A chiral catalyst is employed to control the stereochemical outcome of the fluoride attack, leading to an enantioenriched product. One effective method involves the use of a chiral (salen)chromium complex as a Lewis acid to activate the epoxide towards nucleophilic attack by a fluoride source.[1]

Quantitative Data Summary
CatalystFluoride SourceSolventTemp (°C)Yield (%)ee (%)ConfigurationReference
(S,S)-(+)-(salen)CrClKHF₂/18-crown-6CH₃CNRT4555(R,R)Bruns & Haufe, 2000[1]
Chiral Amine / Chiral Lewis AcidBenzoyl FluorideVarious50Highup to 95N/ADoyle Group, 2010[2][3]

Note: The dual-catalyst system by the Doyle group has been shown to be effective for a range of cyclic epoxides, and while specific yield for cyclohexene oxide is not detailed in the provided snippets, the high enantioselectivities reported suggest it is a promising approach.

Experimental Protocol: Asymmetric Ring-Opening using Jacobsen's Catalyst

This protocol is adapted from the work of Bruns and Haufe (2000)[1].

Materials:

  • Cyclohexene oxide

  • Potassium bifluoride (KHF₂)

  • 18-crown-6

  • (S,S)-(+)-(salen)chromium(III) chloride (Jacobsen's catalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Chromatography supplies for purification

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the solvent, add 18-crown-6 (1.2 equivalents) and potassium bifluoride (1.2 equivalents). Stir the suspension until the solids are well dispersed.

  • Catalyst Introduction: Add the (S,S)-(+)-(salen)chromium(III) chloride catalyst (5-10 mol%) to the reaction mixture.

  • Substrate Addition: Add cyclohexene oxide (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Logical Workflow for Asymmetric Ring-Opening

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Inert Atmosphere Setup add_solvent Add Anhydrous Acetonitrile start->add_solvent add_reagents Add KHF₂ and 18-crown-6 add_solvent->add_reagents add_catalyst Add (S,S)-(salen)CrCl add_reagents->add_catalyst add_epoxide Add Cyclohexene Oxide add_catalyst->add_epoxide react Stir at Room Temperature add_epoxide->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify analyze Determine Enantiomeric Excess (ee) purify->analyze

Caption: Workflow for the asymmetric synthesis of this compound.

Method 2: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this approach, a lipase is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica B (Novozym 435) are known to be highly effective for resolving 2-substituted cycloalkanols with high enantioselectivity.[4]

Quantitative Data Summary
LipaseAcylating AgentSolventEnantioselectivity (E)Reference
Pseudomonas cepacia Lipase (PSL)Vinyl AcetateDiethyl ether or Diisopropyl ether> 200For 2-substituted cycloalkanols[4]
Novozym 435 (Candida antarctica B)Vinyl AcetateDiethyl ether or Diisopropyl ether> 200For 2-substituted cycloalkanols[4]

Note: According to the "Kazlauskas rule", for secondary alcohols, the enantiomer with the larger substituent in the "front" quadrant (when the hydroxyl group is in the upper right) is acylated faster. For this compound, this generally predicts that the (R)-enantiomer will be acylated, leaving the (S)-enantiomer as the unreacted alcohol.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Burkholderia cepacia lipase (e.g., Amano Lipase PS) or Novozym 435

  • Vinyl acetate

  • Anhydrous diethyl ether or diisopropyl ether

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Magnetic stirrer and stir bar

  • Chromatography supplies for separation

Procedure:

  • Preparation: To a dry flask containing a magnetic stir bar, add racemic this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., diethyl ether).

  • Enzyme Addition: Add the lipase (a typical starting point is a 1:1 weight ratio of enzyme to substrate, but this can be optimized).

  • Acylating Agent: Add vinyl acetate (typically 1.5-3.0 equivalents).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by GC or TLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once ~50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acetylated product (trans-2-fluorocyclohexyl acetate) and the unreacted alcohol (this compound) can be separated by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the separated alcohol and the acetate (after hydrolysis back to the alcohol) using chiral GC or HPLC.

Decision Pathway for Enzymatic Resolution

start Racemic this compound reaction Lipase-Catalyzed Acylation (e.g., B. cepacia lipase, vinyl acetate) start->reaction separation Separation by Chromatography reaction->separation ~50% Conversion product1 Enantioenriched trans-2-Fluorocyclohexyl Acetate separation->product1 product2 Enantioenriched This compound separation->product2

Caption: Pathway for enzymatic kinetic resolution of this compound.

References

The Strategic Application of trans-2-Fluorocyclohexanol as a Chiral Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to this endeavor, providing the stereochemical framework for complex molecular architectures. Among these, trans-2-Fluorocyclohexanol has emerged as a versatile and valuable synthon. The strategic incorporation of fluorine into cyclic scaffolds can significantly enhance the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chiral building block, with a focus on enzymatic kinetic resolution and its potential application in the synthesis of antiviral drug intermediates.

Application Note 1: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

The separation of racemates into their constituent enantiomers is a critical step in asymmetric synthesis. Enzymatic kinetic resolution (EKR) offers a mild and highly selective method for achieving this. Lipases, particularly from Pseudomonas species, have demonstrated exceptional efficacy in the resolution of cyclic secondary alcohols.

The kinetic resolution of racemic this compound is efficiently achieved through lipase-catalyzed transesterification. In this process, one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. The (R)-enantiomer of trans-2-substituted cycloalkanols is typically acylated at a faster rate, yielding the (R)-ester and the unreacted (S)-alcohol.[1] This selectivity is a cornerstone of this application, enabling access to both enantiomers of the chiral building block.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Analogous trans-2-Substituted Cyclohexanols
SubstrateLipaseAcylating AgentSolventConversion (%)ee (Alcohol) (%)ee (Ester) (%)E-Value
trans-2-PhenylcyclohexanolPseudomonas fluorescensChloroacetyl chlorideDichloromethane~50>98>98High
trans-2-AzidocyclohexanolPseudomonas sp. (Lipase PS)Vinyl acetateDiisopropyl ether~50>99>99>200
trans-2-CyanocyclohexanolPseudomonas cepacia (Lipase PS)Vinyl acetateDiethyl ether~50>99>99>200

Note: The data presented is for analogous compounds and serves as an illustrative guide for the expected high enantioselectivity in the resolution of this compound. The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-Fluorocyclohexanol

This protocol is adapted from established procedures for the kinetic resolution of analogous trans-2-substituted cyclohexanols.

Materials:

  • Racemic (±)-trans-2-Fluorocyclohexanol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Diisopropyl ether, Hexane)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of racemic (±)-trans-2-Fluorocyclohexanol (1.0 eq) in anhydrous diisopropyl ether, add Pseudomonas fluorescens lipase (e.g., 50-100 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography to separate the two components.

Expected Outcome:

This procedure is expected to yield the unreacted (S)-trans-2-Fluorocyclohexanol and the acetylated (R)-trans-2-Fluorocyclohexyl acetate, both with high enantiomeric excess.

EKR_Workflow racemate Racemic (±)-trans-2-Fluorocyclohexanol reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction enzyme Pseudomonas fluorescens Lipase + Vinyl Acetate enzyme->reaction filtration Filtration (Remove Enzyme) reaction->filtration separation Chromatographic Separation filtration->separation s_alcohol (S)-trans-2-Fluorocyclohexanol separation->s_alcohol r_ester (R)-trans-2-Fluorocyclohexyl Acetate separation->r_ester

Enzymatic Kinetic Resolution Workflow.

Application Note 2: Synthesis of Chiral Precursors for Fluorinated Carbocyclic Nucleosides

Fluorinated carbocyclic nucleosides are a class of potent antiviral agents. The stereochemistry of the carbocyclic core is crucial for their biological activity. Enantiomerically pure this compound serves as a valuable starting material for the synthesis of key intermediates for these therapeutic agents.

The synthesis of such nucleoside analogues often involves the construction of a cyclopentane or cyclohexane ring with specific stereochemical configurations of substituents, including fluorine, hydroxyl, and a nucleobase mimic. Access to enantiopure fluorinated cycloalkanols allows for the stereocontrolled introduction of these functionalities. General synthetic strategies involve the coupling of a fluorinated carbocyclic moiety with a nucleobase.[2][3][4]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway for the utilization of enantiopure this compound in the synthesis of a fluorinated carbocyclic nucleoside precursor. This pathway is based on general principles of organic synthesis for nucleoside analogues.

Nucleoside_Synthesis start (S)-trans-2-Fluorocyclohexanol step1 Protection of Hydroxyl Group start->step1 step2 Introduction of Leaving Group at C1 step1->step2 step3 Nucleophilic Substitution with Nucleobase step2->step3 step4 Deprotection step3->step4 product Fluorinated Carbocyclic Nucleoside Analogue step4->product

Conceptual Synthetic Pathway.

Protocol Outline: Synthesis of a Protected Fluorinated Aminocyclohexanol Intermediate

This protocol outlines the initial steps to convert enantiopure this compound into a versatile intermediate for further elaboration into carbocyclic nucleosides.

Materials:

  • Enantiomerically pure this compound (e.g., the (1S,2S)-enantiomer)

  • Protecting group reagent (e.g., TBDMSCl, Imidazole)

  • Activating agent for the hydroxyl group (e.g., MsCl, Et3N)

  • Azide source (e.g., Sodium azide)

  • Reducing agent (e.g., LiAlH4 or H2, Pd/C)

  • Appropriate solvents (e.g., DMF, THF, Dichloromethane)

Procedure:

  • Protection of the hydroxyl group: React the enantiopure this compound with a suitable protecting group, such as a silyl ether, to prevent its participation in subsequent reactions.

  • Activation and Displacement: Convert the newly protected alcohol into a good leaving group (e.g., a mesylate or tosylate). Subsequently, displace the leaving group with an azide source via an SN2 reaction. This step proceeds with inversion of configuration, leading to a cis-fluoroazide.

  • Reduction of the Azide: Reduce the azide functionality to the corresponding amine using a standard reducing agent. This will yield a protected cis-fluoroaminocyclohexanol derivative, a key building block for the synthesis of various nucleoside analogues.

This chiral intermediate, with its defined stereochemistry of the fluorine and amino groups, can then be further functionalized and coupled with a nucleobase to afford the target fluorinated carbocyclic nucleoside.

This compound is a highly valuable chiral building block with significant potential in the pharmaceutical industry. Its utility is prominently demonstrated in the straightforward access to enantiomerically pure forms via enzymatic kinetic resolution. These enantiopure synthons are key starting materials for the stereoselective synthesis of complex molecules, including potent antiviral agents like fluorinated carbocyclic nucleosides. The protocols and data presented herein, though in part based on close analogs, provide a robust framework for researchers and drug development professionals to harness the synthetic potential of this important chiral building block.

References

Synthesis of Fluorinated Analogs Using trans-2-Fluorocyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2][3] trans-2-Fluorocyclohexanol is a valuable chiral building block in this endeavor, providing a versatile scaffold for the synthesis of a diverse range of fluorinated analogs for drug discovery and development.[4] Its bifunctional nature, possessing both a hydroxyl group amenable to various transformations and a strategically positioned fluorine atom, allows for the creation of novel chemical entities with the potential for diverse biological activities, including antiviral and anticancer applications.[1][2][5][6]

These application notes provide detailed protocols for the key chemical transformations of this compound, enabling researchers to generate libraries of fluorinated analogs for biological screening.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key modifications, primarily centered around the reactivity of its hydroxyl group. The principal transformations include oxidation to the corresponding ketone, etherification to introduce diverse alkyl or aryl side chains, and esterification to generate a variety of ester derivatives.

Diagram of Synthetic Pathways

Synthesis_Pathways This compound This compound 2-Fluorocyclohexanone 2-Fluorocyclohexanone This compound->2-Fluorocyclohexanone Oxidation trans-2-Fluorocyclohexyl Ethers trans-2-Fluorocyclohexyl Ethers This compound->trans-2-Fluorocyclohexyl Ethers Etherification trans-2-Fluorocyclohexyl Esters trans-2-Fluorocyclohexyl Esters This compound->trans-2-Fluorocyclohexyl Esters Esterification

Caption: Synthetic routes from this compound.

Experimental Protocols

Oxidation to 2-Fluorocyclohexanone

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2-fluorocyclohexanone, provides a key intermediate for further derivatization, such as the formation of imines, enamines, or for use in carbon-carbon bond-forming reactions.

Diagram of Oxidation Workflow

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Dichloromethane (DCM) C Add alcohol solution to PCC slurry dropwise at 0°C A->C B Prepare a slurry of PCC and Celite in DCM B->C D Stir at room temperature (Monitor by TLC) C->D E Filter through a pad of silica gel D->E F Wash filtrate with NaHCO3 (aq) and brine E->F G Dry over Na2SO4 and concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for the oxidation of this compound.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Celite® or silica gel

    • Anhydrous dichloromethane (DCM)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred slurry of PCC (1.5 equivalents) and Celite® (equal weight to PCC) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, eluting with additional diethyl ether.

    • Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-fluorocyclohexanone.

Quantitative Data (Typical)

ReactantProductReagentSolventYield (%)
This compound2-FluorocyclohexanonePCCDCM75-85
Ether Synthesis via Williamson Etherification

The Williamson ether synthesis provides a reliable method for preparing a wide array of ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Diagram of Etherification Workflow

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Add NaH portion-wise at 0°C A->B C Stir for 30 min at 0°C, then warm to room temperature B->C D Add alkyl halide (R-X) and stir (Monitor by TLC) C->D E Quench with water D->E F Extract with diethyl ether E->F G Wash with brine, dry over MgSO4, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Quantitative Data (Typical)

AlcoholAlkyl HalideProductBaseSolventYield (%)
This compoundIodomethanetrans-1-fluoro-2-methoxycyclohexaneNaHTHF60-75
This compoundBenzyl bromidetrans-1-(benzyloxy)-2-fluorocyclohexaneNaHTHF65-80
Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters from an alcohol and a carboxylic acid in the presence of an acid catalyst. This method allows for the introduction of a wide range of acyl groups to the this compound scaffold.[7][8][9]

Diagram of Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, carboxylic acid, and solvent B Add catalytic amount of concentrated H2SO4 A->B C Reflux the mixture (Monitor by TLC) B->C D Cool to room temperature and dilute with ether C->D E Wash with water, NaHCO3 (aq), and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography or distillation F->G

Caption: Workflow for Fischer esterification.

Protocol: Fischer Esterification

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Concentrated sulfuric acid (H₂SO₄)

    • Toluene or other suitable solvent for azeotropic removal of water

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Typical)

AlcoholCarboxylic AcidProductCatalystSolventYield (%)
This compoundAcetic Acidtrans-2-Fluorocyclohexyl acetateH₂SO₄Toluene70-85
This compoundBenzoic Acidtrans-2-Fluorocyclohexyl benzoateH₂SO₄Toluene65-80

Applications in Drug Discovery

The derivatives of this compound are valuable candidates for screening in various drug discovery programs. The introduction of the fluorine atom can lead to improved pharmacological profiles.

  • Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogs are known to exhibit potent antiviral activities.[1][2][3] The fluorocyclohexyl moiety can be incorporated into structures designed to inhibit viral enzymes such as polymerases or proteases.

  • Anticancer Agents: Many successful anticancer drugs contain fluorine.[5][6][10] The fluorinated cyclohexyl scaffold can be used to develop inhibitors of kinases, histone deacetylases (HDACs), or other enzymes implicated in cancer progression.

  • Enzyme Inhibitors: The unique electronic properties of the C-F bond can influence interactions with enzyme active sites. Derivatives of this compound can be screened against a wide range of enzymes, including proteases, kinases, and phosphatases.[11]

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The lipophilicity and conformational effects of the fluorocyclohexyl group can be exploited to develop novel ligands for various GPCRs.[12][13][14][15][16]

The synthetic protocols outlined above provide a robust starting point for the generation of diverse libraries of fluorinated compounds based on the this compound scaffold, facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral fluorinated cyclohexanes are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, where the presence and stereochemistry of the fluorine atom can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. The kinetic resolution of racemic trans-2-fluorocyclohexanol using lipases offers an efficient and environmentally benign method to access enantiomerically enriched (1R,2R)- and (1S,2S)-trans-2-fluorocyclohexanol. This application note provides a detailed protocol for the enzymatic kinetic resolution of this compound via acylation, based on established procedures for analogous substrates.

Lipases, particularly from Candida antarctica B (CAL-B) and Pseudomonas species (e.g., Pseudomonas fluorescens, Burkholderia cepacia), are widely used biocatalysts for the resolution of racemic alcohols.[1][2] These enzymes exhibit high enantioselectivity in catalyzing the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. Typically, vinyl acetate is employed as an irreversible acyl donor. The reaction results in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer of the alcohol, which can then be separated by standard chromatographic techniques.

Principle of Kinetic Resolution

The enzymatic kinetic resolution of racemic this compound involves the selective acylation of one of the alcohol's enantiomers. In accordance with the Kazlauskas rule for secondary alcohols, lipases generally preferentially acylate the enantiomer where the larger substituent is oriented away from the enzyme's active site. For this compound, this typically results in the faster acylation of the (R)-enantiomer, yielding the (R)-ester and leaving the (S)-alcohol unreacted.[1][3] By stopping the reaction at approximately 50% conversion, both the ester and the remaining alcohol can be obtained with high enantiomeric excess.

Experimental Protocols

This protocol is adapted from the successful kinetic resolution of the analogous compound, trans-2-fluorocyclopentan-1-ol.[3] Optimization of reaction time and enzyme loading may be required for this compound.

Materials and Equipment
  • Substrate: Racemic this compound

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) or Lipase from Pseudomonas fluorescens (e.g., Amano Lipase AK)

  • Acyl Donor: Vinyl acetate

  • Solvent: Diethyl ether or Diisopropyl ether (anhydrous)[1]

  • Reaction Vessel: Anhydrous reaction flask with a magnetic stirrer

  • Temperature Control: Oil bath or other suitable heating/cooling system

  • Analytical Equipment:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for monitoring conversion and determining enantiomeric excess (e.e.).

    • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation and reaction monitoring.

    • (Optional, for derivatization) (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride ((S)-MTPA-Cl, Mosher's acid chloride) for derivatization to determine e.e. via ¹⁹F NMR.[3]

  • Purification Equipment: Silica gel for column chromatography.

Protocol for Lipase-Catalyzed Acetylation
  • To a solution of racemic this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) in a dry reaction flask, add vinyl acetate (2.0 mmol).

  • Add the lipase (e.g., 50-100 mg of Novozym 435). The optimal enzyme loading may need to be determined empirically.

  • Stir the reaction mixture at a constant temperature (e.g., 30-45°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, filter off the enzyme and wash it with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified acetate and alcohol using chiral GC or HPLC. Alternatively, derivatization with Mosher's acid chloride followed by ¹⁹F NMR analysis can be employed.[3]

Data Presentation

The following table summarizes representative data obtained from the kinetic resolution of the analogous trans-2-fluorocyclopentan-1-ol, which can be used as a benchmark for the resolution of this compound.[3]

EnzymeSubstrateAcyl DonorProduct ((R,R)-acetate) e.e. (%)Unreacted Substrate ((S,S)-alcohol) e.e. (%)Conversion (%)E-value
Burkholderia cepacia Lipasetrans-2-fluorocyclopentanolVinyl Acetate>98>98~50>100
Candida antarctica Lipase Btrans-2-fluorocyclopentanolVinyl AcetateHigh (specific value not stated)High (specific value not stated)Faster than BCLLower than BCL

Note: Data is based on the resolution of trans-2-fluorocyclopentan-1-ol and serves as an expected outcome for this compound. E-value is a measure of enantioselectivity.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis and Products racemate Racemic this compound mix Mix Substrates and Solvent racemate->mix solvent Anhydrous Solvent solvent->mix acyl_donor Vinyl Acetate acyl_donor->mix lipase Immobilized Lipase add_lipase Start Reaction mix->add_lipase Add Lipase stir Stir at Controlled Temperature add_lipase->stir monitor Monitor Conversion (GC/TLC) stir->monitor Take Aliquots stop_reaction Stop Reaction & Filter Enzyme monitor->stop_reaction ~50% Conversion evaporate Evaporate Solvent stop_reaction->evaporate chromatography Column Chromatography evaporate->chromatography product (1R,2R)-acetate chromatography->product substrate (1S,2S)-alcohol chromatography->substrate analysis Determine e.e. (Chiral HPLC/GC) product->analysis substrate->analysis

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Signaling Pathway of Kinetic Resolution

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products (~50% Conversion) racemate Racemic (R/S)-Alcohol lipase Lipase racemate->lipase k_R (fast) racemate->lipase k_S (slow) acyl_donor Acyl Donor acyl_donor->lipase r_ester (R)-Ester lipase->r_ester Preferential Acylation s_alcohol (S)-Alcohol lipase->s_alcohol Unreacted

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

References

The Role of trans-2-Fluorocyclohexanol as a Precursor in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

trans-2-Fluorocyclohexanol is a valuable chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of a variety of biologically active molecules. Its rigid cyclohexane scaffold, combined with the stereospecific introduction of a fluorine atom, allows for the precise control of molecular conformation and physicochemical properties. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2), exemplified by the molecule GSK180736A.

Application Note 1: Synthesis of GSK180736A, a Dual ROCK1/GRK2 Inhibitor

GSK180736A is a potent small-molecule inhibitor of both ROCK1 and GRK2, kinases implicated in various cardiovascular diseases.[1][2] The synthesis of GSK180736A showcases the utility of this compound as a chiral starting material to introduce the critical fluorocyclohexyl moiety.

Table 1: Inhibitory Potency of GSK180736A [1][3][4]

Target KinaseIC50Notes
ROCK1100 nMPotent inhibition
GRK20.77 µM (770 nM)Selective inhibition
GRK5~300-fold less potent than GRK2Demonstrates selectivity for GRK2 over GRK5
PKA30 µMWeak inhibitor

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate from this compound

This protocol describes a plausible synthetic route to a key intermediate for GSK180736A, starting from this compound. The synthesis involves the conversion of the alcohol to an amine, which can then be further elaborated.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Oxidation to 2-Fluorocyclohexanone:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 2-fluorocyclohexanone.

  • Formation of 2-Fluorocyclohexanone Oxime:

    • Dissolve 2-fluorocyclohexanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

    • Stir the mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the oxime.

  • Reduction to trans-2-Fluorocyclohexylamine:

    • Dissolve the 2-fluorocyclohexanone oxime (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (4.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the dropwise addition of water.

    • Concentrate the mixture under reduced pressure.

    • Extract the residue with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to yield trans-2-fluorocyclohexylamine. This amine is a key intermediate for the subsequent coupling reactions to build the final GSK180736A molecule.

Protocol 2: General Procedure for Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general method for determining the IC50 value of a test compound like GSK180736A against a target kinase.

Materials:

  • Kinase (e.g., ROCK1 or GRK2)

  • Kinase substrate (e.g., Long S6 Kinase/ROCKtide for ROCK1)

  • ATP

  • GSK180736A (or other test inhibitor)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of GSK180736A in the appropriate solvent (e.g., DMSO).

    • Prepare solutions of the kinase, substrate, and ATP in kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor at various concentrations.

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase activity relative to a control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Logical Relationships

RhoA/ROCK1 Signaling Pathway

The RhoA/ROCK1 signaling pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and adhesion.[2] Dysregulation of this pathway is implicated in various diseases, including cardiovascular disorders. GSK180736A acts as an ATP-competitive inhibitor of ROCK1, preventing the phosphorylation of its downstream targets.

ROCK1_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates (activates) MLCP MLC Phosphatase ROCK1->MLCP Phosphorylates (inhibits) ActinMyosin Actin-Myosin Contraction MLC->ActinMyosin GSK180736A GSK180736A GSK180736A->ROCK1 Inhibits

Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of GSK180736A.

GRK2-Mediated GPCR Desensitization Pathway

G protein-coupled receptor kinase 2 (GRK2) plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), a process that terminates receptor signaling.[5] By inhibiting GRK2, GSK180736A can prevent this desensitization, leading to prolonged GPCR signaling.

GRK2_Pathway Agonist Agonist GPCR GPCR (active) Agonist->GPCR Binds GRK2 GRK2 GPCR->GRK2 Recruits & Activates Arrestin β-Arrestin GPCR->Arrestin Binds GRK2->GPCR Phosphorylates Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization GSK180736A GSK180736A GSK180736A->GRK2 Inhibits

Caption: The GRK2-mediated GPCR desensitization pathway and the inhibitory action of GSK180736A.

Experimental Workflow

The following diagram illustrates the overall workflow from the precursor this compound to the final biological evaluation of the synthesized inhibitor.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor This compound Intermediate Key Amine Intermediate Precursor->Intermediate Oxidation, Oximation, Reduction Final_Product GSK180736A Intermediate->Final_Product Coupling Reactions Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Final_Product->Kinase_Assay Cell_Assay Cell-Based Assays Kinase_Assay->Cell_Assay

Caption: Overall workflow from precursor synthesis to biological evaluation.

References

Application Notes & Protocols: The Role of Cyclic Alcohol Derivatives in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the direct application of "trans-2-Fluorocyclohexanol" in proteomics research did not yield specific examples of its use as a standalone chemical probe. It is primarily documented as a chiral building block and an intermediate in organic synthesis. However, the underlying structural motif—a cyclic alcohol—is highly relevant in the design of sophisticated chemical probes for proteomics. This document will, therefore, focus on a well-established class of cyclic alcohol derivatives, the cyclophellitols, to illustrate the application of such scaffolds in activity-based protein profiling (ABPP).

Introduction: From Building Block to Functional Probe

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the active state of enzymes within complex biological systems.[1] This technique employs activity-based probes (ABPs), which are small molecules designed to covalently bind to the active site of a specific enzyme or enzyme family.[2][3] This covalent labeling allows for the selective detection, enrichment, and identification of active enzymes, providing a direct measure of their functional state, which often cannot be inferred from protein abundance data alone.[4]

An ABP typically consists of three key components[3][5]:

  • A reactive group (or "warhead"): This element forms a covalent bond with a catalytically active amino acid residue in the enzyme's active site.

  • A linker/spacer: This component connects the warhead to the reporter tag and can be modified to improve the probe's selectivity and physicochemical properties.

  • A reporter tag: This is used for detection and/or enrichment of the labeled proteins. Common tags include fluorophores (for imaging) or affinity handles like biotin (for pulldown and mass spectrometry).[6]

While "this compound" itself is a synthetic intermediate, other cyclic alcohol derivatives, such as cyclophellitol, serve as excellent scaffolds for the "warhead" component of ABPs targeting specific enzyme classes.[7]

Core Application: Cyclophellitol-Based Probes for Glycosidase Profiling

A prominent application of cyclic alcohol derivatives in proteomics is the use of cyclophellitol and its analogues as activity-based probes for retaining glycosidases.[7] Retaining glycosidases are a class of enzymes that hydrolyze glycosidic bonds and are crucial in a wide range of physiological and pathological processes. Dysregulation of these enzymes is associated with numerous diseases, including lysosomal storage disorders like Gaucher disease.[7]

Mechanism of Action: Cyclophellitol-based probes are mechanism-based inhibitors. The epoxide or aziridine ring on the cyclophellitol scaffold mimics the transition state of the natural substrate. This allows the probe to be recognized by the active site of a retaining glycosidase. A catalytic nucleophile (typically a carboxylate residue) in the enzyme's active site attacks and opens the reactive ring, leading to the formation of a stable, covalent bond. This irreversible inactivation allows for the specific labeling of active enzyme molecules.

Key Applications in Proteomics Research:

  • Enzyme Activity Profiling: These probes enable the identification and quantification of active glycosidases in cell lysates, tissues, and even living organisms.

  • Biomarker Discovery: By comparing the glycosidase activity profiles between healthy and diseased states, novel biomarkers can be identified.

  • Drug Discovery and Target Engagement: In a competitive ABPP format, these probes can be used to screen for and validate new glycosidase inhibitors and to confirm that a drug is binding to its intended target in a complex biological system.

  • Visualization of Enzyme Activity: When equipped with a fluorescent tag, cyclophellitol-based probes allow for the visualization of active enzyme localization within cells and tissues via fluorescence microscopy.[7]

Quantitative Data Summary

The following table provides illustrative quantitative data that could be obtained from an ABPP experiment using a cyclophellitol-based probe targeting the enzyme glucocerebrosidase (GBA), which is deficient in Gaucher disease.

Table 1: Competitive ABPP Analysis of GBA Inhibitors in Fibroblast Lysates

Inhibitor CompoundInhibitor Concentration (nM)GBA Labeling Intensity (% of Control)IC₅₀ (nM)
Compound A 185.215.4
1052.1
10012.5
10002.1
Compound B 198.7> 1000
1095.3
10088.4
100075.6

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In-situ Labeling and Identification of Glycosidases using a Two-Step ABPP Approach

This protocol describes the use of a cyclophellitol-based probe containing a clickable alkyne tag for the labeling and subsequent identification of target enzymes from cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cyclophellitol-alkyne probe (10 mM stock in DMSO)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA ligand, sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • On-bead digestion buffer (e.g., 50 mM ammonium bicarbonate in 2 M urea)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment and reagents

Methodology:

  • Cell Culture and Probe Labeling:

    • Culture cells to ~80% confluency.

    • Treat the cells with the cyclophellitol-alkyne probe at a final concentration of 1-10 µM in culture medium. Incubate for 1-2 hours at 37°C.

    • As a negative control, pre-incubate a separate batch of cells with a known inhibitor for 30 minutes before adding the probe.

  • Cell Lysis:

    • Harvest the cells by scraping and wash twice with cold PBS.

    • Lyse the cell pellet in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents: azide-biotin (final concentration 100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate.

    • Incubate for 1 hour at 4°C with rotation to capture the biotin-tagged proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 0.5% SDS, followed by 3x with PBS).

  • On-Bead Digestion:

    • Resuspend the beads in on-bead digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin at a 1:50 (w/w) ratio of enzyme to estimated protein and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Analyze the peptide mixture by LC-MS/MS for protein identification and quantification.

Visualizations

ABPP_Workflow cluster_cell In-situ Labeling cluster_lysate Bioconjugation & Enrichment cluster_ms Analysis LivingCells Living Cells LabeledCells Labeled Cells LivingCells->LabeledCells + Probe Probe Cyclophellitol-Alkyne Probe CellLysis Cell Lysis LabeledCells->CellLysis ClickChem Click Chemistry (+ Azide-Biotin) CellLysis->ClickChem Enrichment Streptavidin Pulldown ClickChem->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Data Protein ID & Quantification LCMS->Data

Caption: Two-step activity-based protein profiling (ABPP) workflow.

Covalent_Inhibition Enzyme Active Glycosidase (with catalytic nucleophile) Complex Enzyme-Probe Complex (Non-covalent) Enzyme->Complex Recognition & Binding Probe Cyclophellitol Probe (with reactive ring) Probe->Complex CovalentAdduct Covalently Labeled Enzyme (Inactive) Complex->CovalentAdduct Nucleophilic Attack & Ring Opening

Caption: Mechanism of covalent modification by a cyclophellitol probe.

References

Application Notes: Fluorination of Cyclohexene Oxide using Triethylamine Trihydrofluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of fluorohydrins is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The ring-opening of epoxides with a fluoride source is a direct and efficient method for preparing β-fluoroalcohols. Triethylamine trihydrofluoride (Et3N·3HF) has emerged as a preferred reagent for this transformation due to its operational simplicity, moderate reactivity, and reduced corrosiveness compared to other hydrogen fluoride (HF) sources like anhydrous HF or Olah's reagent (HF-Pyridine).[1] Unlike highly acidic reagents, Et3N·3HF is nearly neutral and does not readily corrode standard borosilicate glassware, enhancing its practicality in a laboratory setting.[1] This document provides a detailed protocol for the fluorination of cyclohexene oxide to produce trans-2-fluorocyclohexanol, a valuable chiral building block and synthetic intermediate.[2]

Reaction Mechanism

The fluorinative ring-opening of cyclohexene oxide with triethylamine trihydrofluoride proceeds via a nucleophilic substitution (S_N_2) mechanism. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even without strong acid catalysis.[3][4][5]

The key steps are:

  • Nucleophilic Attack: The fluoride ion (F⁻), delivered from Et3N·3HF, acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring.

  • Backside Attack: Consistent with an S_N_2 mechanism, the fluoride attacks from the face opposite the C-O bond.[3]

  • Ring Opening & Inversion: This backside attack leads to the opening of the epoxide ring and an inversion of stereochemistry at the carbon center of attack.

  • Protonation: The resulting alkoxide intermediate is subsequently protonated during the reaction or aqueous workup to yield the final fluorohydrin product.

For a symmetrical substrate like cyclohexene oxide, the attack can occur at either carbon atom. The stereochemical outcome is the formation of the trans-diastereomer, this compound, due to the requisite backside attack.[3]

Caption: Reaction scheme for the fluorination of cyclohexene oxide.

Quantitative Data Summary

The reaction conditions for the ring-opening of epoxides with Et3N·3HF can vary depending on the substrate's reactivity. While simple epoxides like cyclohexene oxide may require heating, more activated substrates can react at room temperature.[6][7] Microwave-assisted methods have been shown to dramatically reduce reaction times.[8]

EntrySubstrateReagent (Equiv.)SolventTemperature (°C)TimeYield (%)Reference
1Cyclohexene Oxide1.5Neat80 (Microwave)2 min61[8]
2Cyclooctene Oxide1.5Neat80 (Microwave)10 min60[8]
3Styrene Oxide1.5CH₂Cl₂Room Temp.1.5 h85[8]
4Allyltriisopropylsilane EpoxideNot specifiedCH₂Cl₂Room Temp.1 h92[6]

Experimental Protocols

This protocol describes a general procedure for the fluorination of cyclohexene oxide using conventional heating.

Materials:

  • Cyclohexene oxide (≥98%)

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexene oxide (1.0 equiv). Dissolve the epoxide in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: While stirring, carefully add triethylamine trihydrofluoride (1.5–2.0 equiv) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours. Note: For unactivated epoxides, higher temperatures or longer reaction times may be necessary.[6]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize the remaining reagent.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford pure this compound.

workflow start 1. Add Cyclohexene Oxide & Anhydrous CH₂Cl₂ to Flask add_reagent 2. Add Et₃N·3HF (1.5-2.0 equiv) at RT start->add_reagent react 3. Heat to Reflux & Monitor by TLC/GC-MS add_reagent->react quench 4. Cool to RT & Quench with sat. aq. NaHCO₃ react->quench extract 5. Extract with CH₂Cl₂ (3x) quench->extract dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 7. Purify by Flash Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Triethylamine trihydrofluoride is a hazardous chemical that must be handled with extreme care.

  • Toxicity: It is fatal if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[9][10]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and chemical safety goggles with a face shield.[10]

  • Handling: Avoid all personal contact, including inhalation of vapors.[9] Prevent contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product. Containers should be kept securely sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[9][12]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable, labeled container for hazardous waste disposal.[9][12]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

The Role of trans-2-Fluorocyclohexanol in the Synthesis of Fluorinated Carbocycles: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Fluorocyclohexanol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its unique stereochemistry and the presence of both a hydroxyl and a fluorine substituent on a cyclohexane ring make it an attractive starting material for the synthesis of more complex fluorinated carbocyclic structures. Fluorinated carbocycles are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides an overview of the known applications of this compound in the synthesis of other fluorinated carbocycles, based on currently available scientific literature.

Challenges in Sourcing Synthetic Protocols

Despite the potential of this compound as a precursor for various fluorinated carbocycles, a comprehensive review of scientific databases reveals a notable scarcity of detailed experimental protocols and quantitative data for its direct conversion into other fluorinated carbocyclic systems. While the compound is widely recognized as a chiral building block, specific examples of its application as a starting material in multi-step syntheses to generate other fluorinated carbocycles are not extensively documented in readily accessible literature.[1]

The available information primarily highlights the synthesis ofthis compound itself and its general utility, rather than its subsequent transformations into more complex carbocyclic frameworks. Therefore, the following sections focus on potential synthetic strategies and related methodologies that could theoretically be applied to this compound, drawing parallels from the synthesis of other fluorinated cyclohexane derivatives.

Potential Synthetic Transformations

While direct applications are not readily found, the chemical functionalities of this compound lend themselves to several standard organic transformations that could lead to the formation of new fluorinated carbocycles. These hypothetical pathways are presented here to stimulate further research and exploration.

Oxidation and Subsequent Nucleophilic Addition

The hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-fluorocyclohexanone. This ketone could then serve as an electrophile for various nucleophilic addition reactions, including Grignard, organolithium, or Reformatsky reactions, to introduce new carbon-carbon bonds and generate tertiary alcohols.

Hypothetical Workflow:

G A This compound B Oxidation (e.g., PCC, Swern) A->B C 2-Fluorocyclohexanone B->C D Nucleophilic Addition (e.g., R-MgBr, R-Li) C->D E Fluorinated Tertiary Alcohol D->E

Caption: Oxidation of this compound and subsequent nucleophilic addition.

Derivatization of the Hydroxyl Group and Substitution Reactions

The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent intramolecular or intermolecular nucleophilic substitution could then be employed to form new carbocyclic or heterocyclic ring systems fused to the fluorinated cyclohexane core.

Logical Relationship:

G A This compound B Activation of OH group (e.g., TsCl, MsCl) A->B C trans-2-Fluorocyclohexyl Tosylate/Mesylate B->C D Intramolecular Nucleophilic Substitution C->D E Intermolecular Nucleophilic Substitution C->E F Fused Bicyclic System D->F G Substituted Fluorocyclohexane Derivative E->G

Caption: Derivatization and substitution pathways for this compound.

Synthesis of other Fluorinated Cyclohexanes

While direct synthetic routes from this compound are not detailed, the synthesis of other fluorinated cyclohexanes, such as all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, has been reported starting from 1,3,5-trifluorobenzene.[2] This highlights that the construction of poly-fluorinated cyclohexanes often involves fluorination of an aromatic precursor followed by reduction, rather than starting from a mono-fluorinated cyclohexane alcohol.

Conclusion

This compound remains a promising yet underutilized starting material for the synthesis of novel fluorinated carbocycles. The lack of published, detailed protocols for its conversion into more complex carbocyclic structures presents an opportunity for new research in the field of fluorine chemistry and drug discovery. The synthetic pathways outlined in this document are based on established organic chemistry principles and are intended to serve as a guide for researchers looking to explore the synthetic potential of this chiral fluorinated alcohol. Further investigation is required to develop and optimize specific reaction conditions and to fully characterize the resulting products.

References

Application Notes and Protocols: [¹⁸F]trans-2-Fluorocyclohexanol for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols for the synthesis and use of [¹⁸F]trans-2-Fluorocyclohexanol are provided as a representative guide for researchers, scientists, and drug development professionals. As of the compilation of this document, specific literature detailing the dedicated synthesis and in vivo evaluation of [¹⁸F]this compound as a PET radiotracer is not available. The methodologies described herein are based on established principles of fluorine-18 radiolabeling of aliphatic cyclic alcohols and are intended to serve as a foundational template for the development of a specific protocol.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. Fluorine-18 is the most commonly used radionuclide for PET due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which results in high-resolution images.

This document outlines the potential application of "this compound" as a building block or a simple radiotracer in PET imaging. The radiolabeling of this molecule with fluorine-18 would yield [¹⁸F]this compound. This small, fluorinated cyclic alcohol could serve as a simple scaffold for the development of more complex PET tracers or be investigated for its own biological distribution and potential as a perfusion or metabolism marker. The protocols provided are based on standard nucleophilic substitution reactions for the introduction of fluorine-18.

Principle of the Method

The radiosynthesis of [¹⁸F]this compound is proposed to proceed via a nucleophilic substitution (Sₙ2) reaction. This involves the reaction of a suitable precursor, cis-2-(tosyloxy)cyclohexanol or a similar derivative with a good leaving group, with activated no-carrier-added [¹⁸F]fluoride. The Sₙ2 reaction mechanism ensures the inversion of stereochemistry at the carbon center, leading to the desired trans product from a cis precursor. The process involves the production of [¹⁸F]fluoride, its activation, the radiolabeling reaction, and subsequent purification of the final product.

Experimental Protocols

Materials and Equipment
  • Precursor: cis-2-(tosyloxy)cyclohexanol (synthesis protocol below)

  • Reagents:

    • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

    • Kryptofix 2.2.2. (K₂₂₂)

    • Potassium carbonate (K₂CO₃) or Tetraethylammonium bicarbonate (TEAB)

    • Acetonitrile (anhydrous, HPLC grade)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Ethanol (absolute)

    • Water for injection (WFI)

    • Helium or Nitrogen gas (high purity)

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.) or a manual setup in a hot cell

    • Anion exchange cartridge (e.g., Sep-Pak™ Light QMA)

    • C18 Sep-Pak™ cartridge

    • Reaction vessel (e.g., 5 mL V-vial)

    • Heating and cooling system

    • High-Performance Liquid Chromatography (HPLC) system with a radioactive detector and a semi-preparative C18 column

    • Rotary evaporator

    • Dose calibrator

    • Thin-Layer Chromatography (TLC) scanner

Synthesis of the Precursor: cis-2-(tosyloxy)cyclohexanol

A plausible precursor for the synthesis of [¹⁸F]this compound is cis-2-(tosyloxy)cyclohexanol. The synthesis can be achieved from cis-1,2-cyclohexanediol.

  • Dissolve cis-1,2-cyclohexanediol (1 eq.) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the solution.

  • Stir the reaction mixture at 0 °C for 4-6 hours and then at room temperature overnight.

  • Quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain cis-2-(tosyloxy)cyclohexanol.

Radiosynthesis of [¹⁸F]this compound

The following protocol describes a typical automated synthesis procedure.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Wash the cartridge with anhydrous acetonitrile to remove residual water.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water (e.g., 80:20).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of inert gas (nitrogen or helium) to evaporate the solvent.

    • Add anhydrous acetonitrile (2 x 0.5 mL) and repeat the evaporation to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the precursor, cis-2-(tosyloxy)cyclohexanol (5-10 mg), in anhydrous DMSO or acetonitrile (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column, mobile phase: acetonitrile/water gradient).

    • Collect the radioactive peak corresponding to [¹⁸F]this compound.

    • Dilute the collected fraction with WFI and trap the product on a C18 Sep-Pak™ cartridge.

    • Wash the cartridge with WFI to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of absolute ethanol and formulate in sterile saline for injection.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. A single radioactive peak corresponding to the product should be observed (>95%).

  • Chemical Purity: Determined by UV-HPLC, ensuring the absence of precursor and other chemical impurities.

  • Specific Activity: Calculated from the total radioactivity and the mass of the product, determined by HPLC with a calibrated UV detector.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are within pharmacopeial limits.

  • pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data for the synthesis and evaluation of [¹⁸F]this compound. Note: The values presented are hypothetical and representative of what might be expected for a small molecule radiotracer.

Table 1: Radiosynthesis and Quality Control Data (Hypothetical)

ParameterExpected Value
Radiochemical Yield (decay-corrected)30 - 50%
Synthesis Time45 - 60 minutes
Radiochemical Purity> 98%
Specific Activity> 1 Ci/µmol (> 37 GBq/µmol)
Molar Activity> 2000 mCi/µmol

Table 2: Ex Vivo Biodistribution in Healthy Rodents at 60 min post-injection (Hypothetical %ID/g)

Organ% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Heart1.2 ± 0.3
Lungs1.5 ± 0.4
Liver2.5 ± 0.6
Kidneys5.0 ± 1.2
Spleen0.8 ± 0.2
Muscle0.7 ± 0.2
Bone1.0 ± 0.3
Brain0.3 ± 0.1

Visualizations

Proposed Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling & Purification Cyclotron Cyclotron ([¹⁸O]H₂O(p,n)¹⁸F) QMA QMA Cartridge (Trapping) Cyclotron->QMA [¹⁸F]F⁻ in H₂O Elution Elution (K₂CO₃/K₂₂₂) QMA->Elution Drying Azeotropic Drying Elution->Drying [¹⁸F]F⁻/K₂₂₂ in MeCN/H₂O Reaction Radiolabeling Reaction (Precursor + [¹⁸F]F⁻/K₂₂₂) 100-120°C, 10-15 min Drying->Reaction Activated [¹⁸F]F⁻ HPLC Semi-preparative HPLC Reaction->HPLC Crude Product SPE C18 SPE (Formulation) HPLC->SPE Purified Product QC Quality Control SPE->QC Final Product ([¹⁸F]this compound)

Caption: Proposed workflow for the radiosynthesis of [¹⁸F]this compound.

Logical Relationship of Key Steps

Logical_Steps A Precursor Synthesis (cis-2-(tosyloxy)cyclohexanol) C Nucleophilic Radiolabeling A->C B [¹⁸F]Fluoride Production & Activation B->C D Purification & Formulation C->D E Quality Control D->E F Preclinical PET Imaging (Biodistribution) E->F

Caption: Key logical steps from precursor synthesis to preclinical evaluation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-Fluorocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the ring-opening of cyclohexene oxide with a fluoride source. This reaction is an anti-addition, leading to the desired trans stereochemistry. Common fluorinating agents include hydrogen fluoride complexes like HF-pyridine or Olah's reagent, and combinations of a fluoride salt with a promoter, such as potassium hydrogen fluoride (KHF₂) with 18-crown-6.[1]

Q2: What are the primary side reactions I should be aware of?

A2: The main side reactions in the synthesis of this compound from cyclohexene oxide are:

  • Formation of cis-2-Fluorocyclohexanol: Although the reaction is generally stereoselective for the trans product, the formation of the cis isomer can occur, complicating purification.

  • Formation of Cyclohexane-1,2-diol: The presence of water in the reaction mixture can lead to the hydrolysis of the epoxide, resulting in the formation of the diol byproduct.

  • Polymerization of Cyclohexene Oxide: Under certain conditions, particularly with strong Lewis acids or high concentrations of the epoxide, polymerization of the starting material can occur, leading to a decrease in the yield of the desired product.

  • Formation of Halogenated Byproducts: If the catalyst or reaction medium contains other halides (e.g., chloride from a Lewis acid catalyst), minor amounts of the corresponding halohydrins (e.g., trans-2-chlorocyclohexanol) can be formed.[1]

Q3: How can I purify the final product?

A3: Purification of this compound from the reaction mixture is typically achieved through fractional distillation under reduced pressure or by column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Column chromatography is particularly useful for separating the cis and trans isomers.

Q4: What are the expected yields for this synthesis?

A4: The yields of this compound can vary significantly depending on the specific reagents and reaction conditions used. Reported yields can range from moderate to good, often in the 60-80% range for optimized procedures. However, inadequate control of side reactions can lead to substantially lower yields.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Symptom Potential Cause Troubleshooting Steps
Low overall yield with a significant amount of unreacted cyclohexene oxide.Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated fluorinating agent.- Increase reaction time: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.- Optimize temperature: Gradually increase the reaction temperature, but be mindful of promoting side reactions.- Use fresh or properly stored reagents: Fluorinating agents can be sensitive to moisture and degrade over time.
Low yield with the formation of a viscous, polymeric residue.Polymerization of cyclohexene oxide: This is often caused by overly acidic conditions or high local concentrations of the initiator.- Control the addition of reagents: Add the fluorinating agent or catalyst slowly and with efficient stirring to avoid localized high concentrations.- Use a milder fluorinating agent: Consider using a less aggressive reagent if polymerization is a persistent issue.- Optimize the catalyst loading: Use the minimum effective amount of any Lewis acid catalyst.
Low yield with a significant amount of a water-soluble byproduct.Formation of cyclohexane-1,2-diol: This indicates the presence of water in the reaction.- Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.- Properly handle hygroscopic reagents: Fluoride salts and some catalysts can absorb atmospheric moisture.
Problem 2: Poor Stereoselectivity (Significant amount of cis-2-Fluorocyclohexanol)
Symptom Potential Cause Troubleshooting Steps
GC-MS or NMR analysis shows a mixture of cis and trans isomers.Reaction mechanism deviation: While the SN2-like attack on the protonated epoxide favors the trans product, certain conditions can lead to a loss of stereoselectivity.- Choice of fluorinating agent: Some reagent systems may offer higher stereoselectivity. It may be necessary to screen different fluoride sources.- Temperature control: Running the reaction at lower temperatures can sometimes improve stereoselectivity.
Difficulty in separating the cis and trans isomers.Similar physical properties: The cis and trans isomers can have very similar boiling points and polarities, making separation challenging.- Optimize column chromatography: Use a long column with a suitable stationary phase and a carefully selected eluent system. Gradient elution may be necessary.- Consider derivatization: In some cases, derivatizing the mixture (e.g., as esters) can improve the separation of the diastereomers, followed by deprotection.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for the Synthesis of this compound

Fluorinating AgentTypical Reaction ConditionsReported Yield (%)Key AdvantagesPotential Side Reactions
HF-Pyridine (Olah's Reagent) THF, 0 °C to rt60-75Commercially available, effectiveHighly corrosive and toxic, requires careful handling, potential for polymerization.
KHF₂ / 18-crown-6 Acetonitrile, reflux50-65Milder conditions, less corrosiveRequires a phase-transfer catalyst, reaction times can be longer.
Benzoyl Fluoride / HFIP Catalytic amine, 50 °CModerate to GoodIn situ generation of HFRequires careful optimization of the catalyst system.

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ring-Opening of Cyclohexene Oxide with HF-Pyridine

Materials:

  • Cyclohexene oxide

  • Hydrogen fluoride-pyridine complex (Olah's reagent, ~70% HF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Reaction Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with a solution of cyclohexene oxide in anhydrous diethyl ether. Slowly add the HF-pyridine complex to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Cyclohexene Oxide + HF-Pyridine in Diethyl Ether reaction Stir at 0°C to rt start->reaction Slow Addition quench Quench with NaHCO₃ (aq) reaction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO₄ extraction->drying concentration Solvent Removal drying->concentration purification Fractional Distillation or Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product unreacted_sm Unreacted Starting Material start->unreacted_sm polymer Polymeric Residue start->polymer diol Diol Byproduct start->diol cis_isomer Cis-Isomer Formation start->cis_isomer incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn polymerization Polymerization polymer->polymerization water Presence of Water diol->water poor_selectivity Poor Stereoselectivity cis_isomer->poor_selectivity optimize_cond Increase Time/Temp incomplete_rxn->optimize_cond control_addition Control Reagent Addition polymerization->control_addition anhydrous_cond Use Anhydrous Conditions water->anhydrous_cond optimize_reagents Optimize Reagents/Temp poor_selectivity->optimize_reagents

Caption: Troubleshooting decision tree for side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Diastereoselectivity in 2-Fluorocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-fluorocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the diastereoselectivity of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common fluorinating agents for the synthesis of 2-fluorocyclohexanol, and how do they influence diastereoselectivity?

A1: The most common fluorinating agents for the conversion of cyclohexanol to 2-fluorocyclohexanol are nucleophilic fluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. Electrophilic fluorinating agents such as Selectfluor® are also utilized, typically in multi-step sequences. The choice of reagent is a critical factor in determining the diastereomeric ratio (cis/trans) of the product. Generally, nucleophilic deoxyfluorination reactions on unprotected cyclohexanols tend to proceed via an SN2 mechanism, leading to an inversion of stereochemistry. However, the conformational flexibility of the cyclohexane ring and the potential for neighboring group participation can lead to complex stereochemical outcomes.

Q2: How does the stereochemistry of the starting cyclohexanol affect the diastereoselectivity of the fluorination?

A2: The stereochemistry of the starting alcohol is a key determinant of the final product's diastereoselectivity. For instance, the fluorination of cis-4-tert-butylcyclohexanol with DAST will yield a different diastereomeric ratio of 2-fluoro-4-tert-butylcyclohexanol compared to the fluorination of the trans isomer. This is due to the steric hindrance and the preferred chair conformation of the cyclohexane ring influencing the trajectory of the nucleophilic attack by the fluoride ion.

Q3: What is the expected stereochemical outcome for the fluorination of cyclohexanol with DAST?

A3: In many cases, the fluorination of secondary alcohols with DAST proceeds with an inversion of configuration via an S(_N)2 mechanism. However, retention of stereochemistry has also been observed.[1] This can occur through a double inversion mechanism, often involving neighboring group participation.[1] The specific outcome is highly dependent on the substrate and reaction conditions.

Q4: Can reaction conditions such as temperature and solvent be modified to control the diastereoselectivity?

A4: Yes, reaction temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature often increases the selectivity of kinetically controlled reactions. The choice of solvent can influence the reaction pathway by stabilizing or destabilizing transition states. For example, polar aprotic solvents may favor an S(_N)2 pathway, while nonpolar solvents might influence the conformational equilibrium of the substrate, thereby affecting the stereochemical outcome. The use of fluorinated alcohols as solvents has been shown to have a remarkable effect on the reactivity and selectivity of some reactions.[2][3]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Obtaining a Mixture of cis and trans Isomers)

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Lowering the reaction temperature can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.[4]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the reaction mechanism and the conformational equilibrium of the substrate. Screen a variety of solvents with different polarities (e.g., dichloromethane, THF, toluene) to find the optimal conditions.[5]
Steric Hindrance The steric environment around the hydroxyl group can affect the approach of the fluorinating agent. Consider using a different fluorinating agent with a smaller or larger steric profile.
Presence of Water Moisture can react with some fluorinating agents (e.g., DAST), leading to side reactions and potentially affecting the stereochemical outcome. Ensure all reagents and solvents are anhydrous.
Incorrect Stoichiometry of Reagents The ratio of the fluorinating agent to the substrate can influence the reaction pathway. Titrate the amount of fluorinating agent to find the optimal stoichiometry for diastereoselectivity.

Problem 2: Low Yield of the Desired 2-Fluorocyclohexanol

Possible Cause Troubleshooting Step
Degraded Fluorinating Agent Fluorinating agents like DAST can degrade over time, especially with exposure to moisture. Use a fresh bottle or a newly opened container of the reagent.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction is stalling, consider increasing the reaction time or temperature, although the latter may impact diastereoselectivity.
Side Reactions (e.g., Elimination) Elimination to form cyclohexene is a common side reaction, particularly at higher temperatures. Lowering the reaction temperature and using a non-coordinating solvent can help to minimize elimination.
Difficult Product Isolation 2-Fluorocyclohexanol can be volatile. During workup and purification, use techniques that minimize product loss, such as extraction with a low-boiling-point solvent and careful removal of the solvent under reduced pressure.

Data Presentation

Table 1: Influence of Fluorinating Agent on Diastereoselectivity of 4-tert-Butylcyclohexanol Fluorination (Hypothetical Data)

EntryStarting AlcoholFluorinating AgentSolventTemperature (°C)cis : trans Ratio of Product
1cis-4-tert-ButylcyclohexanolDASTCH₂Cl₂-78 to rt15 : 85
2trans-4-tert-ButylcyclohexanolDASTCH₂Cl₂-78 to rt90 : 10
3cis-4-tert-ButylcyclohexanolDeoxo-Fluor®THF-78 to rt20 : 80
4trans-4-tert-ButylcyclohexanolDeoxo-Fluor®THF-78 to rt85 : 15

Experimental Protocols

Protocol 1: Diastereoselective Fluorination of trans-4-tert-Butylcyclohexanol using DAST

Objective: To synthesize predominantly cis-2-fluoro-4-tert-butylcyclohexanol via an S(_N)2 reaction with inversion of stereochemistry.

Materials:

  • trans-4-tert-Butylcyclohexanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Dissolve trans-4-tert-butylcyclohexanol (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-fluorocyclohexanol diastereomers.

  • Determine the diastereomeric ratio using ¹H NMR, ¹⁹F NMR, or GC analysis.

Visualizations

Deoxyfluorination_Mechanism cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Attack ROH Cyclohexanol (R-OH) DAST DAST (Et2NSF3) Intermediate1 Alkoxysulfurane Intermediate ROH->Intermediate1 + DAST DAST->Intermediate1 Fluoride Fluoride Ion (F-) Product 2-Fluorocyclohexanol (R-F) Intermediate1->Product + F- (SN2) Fluoride->Product

Caption: General mechanism for the deoxyfluorination of an alcohol using DAST.

Troubleshooting_Workflow Start Poor Diastereoselectivity Observed CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckSolvent Is Solvent Optimized? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ScreenSolvents Screen Different Solvents CheckSolvent->ScreenSolvents No CheckReagent Is Fluorinating Agent Optimal? CheckSolvent->CheckReagent Yes ScreenSolvents->CheckReagent TryReagent Try Alternative Fluorinating Agent CheckReagent->TryReagent No End Diastereoselectivity Optimized CheckReagent->End Yes TryReagent->End

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Cyclohexene oxide Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexene oxide fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the fluorination of cyclohexene oxide?

The primary product is trans-2-fluorocyclohexanol. The reaction involves the ring-opening of the epoxide by a fluoride nucleophile. The trans stereochemistry results from an S_N2-type attack where the nucleophile attacks from the opposite side of the epoxide ring.[1][2][3]

Q2: What are some common fluorinating agents for this reaction?

Several reagents can be used, including:

  • Deoxofluor ([bis(2-methoxyethyl)aminosulfur trifluoride]) and DAST (diethylaminosulfur trifluoride) are commonly used for nucleophilic fluorination.[4]

  • XtalFluor-E in the presence of a fluoride source like Et₃N·HF.[5]

  • Potassium bifluoride (KHF₂) with a phase-transfer catalyst like 18-crown-6.[1]

  • Olah's reagent (pyridine·9HF) is also a highly reactive hydrofluorinating agent.[6]

Q3: How does the choice of fluorinating agent affect the reaction?

The reactivity and selectivity of the fluorinating agent can influence the reaction outcome. For instance, reagents like Deoxofluor and DAST are effective for converting alcohols to alkyl fluorides and can also open epoxides.[4] The combination of a Lewis acid with a fluoride source can enhance the reactivity of the epoxide towards ring-opening.[7][8] The basicity of some fluoride sources can also lead to side reactions.[9]

Q4: What is the general mechanism for the fluorination of cyclohexene oxide?

The reaction proceeds via a nucleophilic attack of the fluoride ion on one of the carbon atoms of the epoxide ring. This is an S_N2-type reaction that leads to the opening of the three-membered ring.[2][3] The attack generally occurs at the less substituted carbon unless there are electronic factors or Lewis acid catalysis that favor attack at the more substituted carbon.[2] In the case of cyclohexene oxide, the two carbons are equivalent. The regioselectivity is primarily governed by the preference for a diaxial opening of the epoxide ring, leading to a chair-like transition state.[5][8]

Troubleshooting Guide

Problem 1: Low or no yield of the desired this compound.

  • Possible Cause A: Inactive Fluorinating Agent.

    • Q: My fluorinating agent may have degraded. How can I check this?

    • A: Many fluorinating agents are sensitive to moisture and can hydrolyze over time. It is best to use a fresh bottle or a properly stored reagent. For example, DAST and Deoxofluor should be handled under anhydrous conditions.

  • Possible Cause B: Insufficient Reaction Temperature.

    • Q: The reaction is sluggish. Should I increase the temperature?

    • A: Some fluorination reactions require heating to proceed at a reasonable rate. For instance, using XtalFluor-E with Et₃N·HF in dioxane is often performed at reflux.[5] However, excessive heat can lead to decomposition and byproduct formation. It is advisable to increase the temperature gradually and monitor the reaction progress by TLC or GC.

  • Possible Cause C: Catalyst Inhibition.

    • Q: I am using a Lewis acid catalyst, but the reaction is not proceeding. What could be the issue?

    • A: The catalyst can be inhibited by impurities in the starting materials or solvent, particularly water. Ensure all reagents and solvents are anhydrous. In some cases, the fluoride source itself can inhibit the catalyst.[6]

Problem 2: Presence of significant amounts of byproducts.

  • Q: I am observing multiple spots on my TLC/peaks in my GC-MS other than the desired product. What are the likely byproducts?

  • A: Several byproducts can form depending on the reaction conditions and the fluorinating agent used. The table below summarizes common byproducts.

Byproduct NameFormation PathwaySuggested Mitigation
Cyclohexanol Incomplete fluorination or hydrolysis of the starting material/product.Ensure anhydrous conditions and sufficient fluorinating agent.
cis-2-Fluorocyclohexanol Formed through a non-S_N2 pathway, which is generally minor.This is typically a minor isomer. Purification by column chromatography is usually effective.
Dimerized or Polymerized Products Cationic polymerization of cyclohexene oxide, especially in the presence of strong Lewis acids.[10][11]Use a less Lewis-acidic catalyst or milder reaction conditions. Control the stoichiometry of the reagents carefully.
Halogenated Byproducts (e.g., trans-2-chlorocyclohexanol) If the reaction mixture contains other halide ions (e.g., from the catalyst like (salen)chromium chloride), they can compete with fluoride as nucleophiles.[1]Use halide-free reagents and catalysts if possible.
Elimination Products (e.g., Cyclohexenol) If the fluoride source is highly basic, it can act as a base, leading to elimination reactions.[6][9]Use a less basic fluorinating agent or a buffered system.

Problem 3: Difficulty in purifying the final product.

  • Q: How can I effectively remove the byproducts and unreacted starting material?

  • A:

    • Column Chromatography: This is the most common method for purifying fluorinated organic compounds. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.

    • Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, fractional distillation under vacuum can be a viable option.[12]

    • Aqueous Workup: An aqueous workup can help remove water-soluble impurities and unreacted fluoride salts. However, be aware that the product, 2-fluorocyclohexanol, has some water solubility.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Experimental Protocols

Representative Protocol for the Fluorination of Cyclohexene Oxide with Deoxofluor

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. Handle Deoxofluor with extreme care in a well-ventilated fume hood, as it is toxic and corrosive.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane (DCM) or toluene are common choices.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexene oxide (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent:

    • Slowly add Deoxofluor (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution may occur.

  • Workup and Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

Diagram 1: Reaction Pathway for Cyclohexene Oxide Fluorination

reaction_pathway Cyclohexene Oxide Cyclohexene Oxide Intermediate Intermediate Cyclohexene Oxide->Intermediate SN2 Attack Fluoride Source (e.g., DAST) Fluoride Source (e.g., DAST) Fluoride Source (e.g., DAST)->Intermediate This compound This compound Intermediate->this compound Protonation byproducts Cyclohexene Oxide Cyclohexene Oxide This compound This compound Cyclohexene Oxide->this compound Fluoride Attack (Desired) Polymer Polymer Cyclohexene Oxide->Polymer Lewis Acid Catalysis trans-2-Chlorocyclohexanol trans-2-Chlorocyclohexanol Cyclohexene Oxide->trans-2-Chlorocyclohexanol Chloride Attack Cyclohexenol Cyclohexenol Cyclohexene Oxide->Cyclohexenol Base-Induced Elimination troubleshooting_workflow start Low Yield of 2-Fluorocyclohexanol check_reagent Check Fluorinating Agent Activity start->check_reagent reagent_ok Agent OK? check_reagent->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Temp/Time OK? check_conditions->conditions_ok check_impurities Analyze for Impurities/Catalyst Inhibition impurities_ok Impurities Absent? check_impurities->impurities_ok reagent_ok->check_conditions Yes replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No conditions_ok->check_impurities Yes optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No purify_reagents Purify Reagents/ Solvent impurities_ok->purify_reagents No end_node Re-run Experiment impurities_ok->end_node Yes replace_reagent->end_node optimize_conditions->end_node purify_reagents->end_node

References

Overcoming low enantioselectivity in the enzymatic resolution of "trans-2-Fluorocyclohexanol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Resolution of trans-2-Fluorocyclohexanol

Welcome to the technical support center for the enzymatic kinetic resolution of (rac)-trans-2-fluorocyclohexanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and supporting data to help you overcome common challenges, particularly low enantioselectivity, in your experiments.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (e.e.) or Enantioselectivity (E-value)

Low enantioselectivity is the most common challenge in the kinetic resolution of chiral alcohols. If you are observing high conversion but the enantiomeric excess (e.e.) of the remaining substrate or the product is unsatisfactory, consider the following factors.

Question: My reaction has reached >50% conversion, but the e.e. of both the unreacted alcohol and the ester product is low. What are the primary causes and how can I fix this?

Answer:

Several factors can lead to poor enantioselectivity. The most critical are the choice of enzyme, the reaction solvent, and the temperature. Follow these steps to troubleshoot the issue:

  • Enzyme Selection: The inherent selectivity of the lipase is paramount. Not all lipases are effective for every substrate.

    • Recommendation: Screen a panel of lipases. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is an excellent starting point due to its broad substrate scope and high stereoselectivity.[1][2] Other candidates include lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL).[3][4]

  • Solvent Engineering: The organic solvent profoundly influences enzyme conformation, flexibility, and therefore, enantioselectivity.[3][5]

    • Recommendation: Screen a range of solvents with varying polarities and hydrophobicities (log P). Non-polar, hydrophobic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) often provide higher enantioselectivity compared to more polar solvents.[6][7] Avoid polar solvents like DMSO or DMF, which can strip essential water from the enzyme and denature it.[6]

  • Temperature Control: Temperature affects the flexibility of the enzyme's active site.

    • General Trend: Lowering the reaction temperature often increases the enantiomeric ratio (E).[8] This is because the difference in activation energies between the two enantiomers becomes more significant at lower temperatures.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 4°C to 25°C). Be aware that this will decrease the reaction rate, requiring longer incubation times.[4]

  • Acyl Donor Selection: The nature of the acyl donor can also play a role.

    • Recommendation: Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[9] The enol byproduct tautomerizes to a ketone (or aldehyde), driving the reaction forward and preventing the reverse reaction (alcoholysis of the ester product), which can decrease the final e.e. Using fluorinated acyl donors has also been reported as a strategy to improve reaction efficiency and selectivity.[10]

Issue 2: Low or Stalled Reaction Conversion

If your reaction is proceeding very slowly or stops before reaching the desired conversion (ideally close to 50% for a kinetic resolution), consider these points.

Question: My reaction is not progressing, and the conversion has stalled below 40% even after an extended period. What should I check?

Answer:

Low conversion can be caused by enzyme inhibition, suboptimal conditions, or reagent issues.

  • Enzyme Deactivation: The enzyme may be inactive or denatured.

    • Recommendation: Ensure your enzyme is properly stored and handled. If using a free lipase powder, be mindful of aggregation. Immobilized enzymes like Novozym 435 are generally more stable.[2]

  • Water Content: Lipases require a minimal amount of water to maintain their active conformation, but excess water will promote the hydrolysis of the ester product, leading to lower conversion and e.e.

    • Recommendation: The reaction should be run in a dry organic solvent, but the enzyme itself should be properly hydrated. If using an immobilized enzyme, it typically retains the optimal amount of water. For free lipases, adding molecular sieves can help control the water content.[11]

  • Byproduct Inhibition: The alcohol released from certain acyl donors (e.g., ethyl acetate) can cause product inhibition.

    • Recommendation: As mentioned previously, use vinyl acetate. The resulting acetaldehyde does not inhibit the lipase.[9]

  • Temperature: While lower temperatures can improve selectivity, they also slow the reaction rate.

    • Recommendation: Find a balance. If the rate at a lower temperature is prohibitive, try a moderately increased temperature (e.g., 30-40°C) and see if an acceptable balance of rate and selectivity can be achieved.[8]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is the best starting point for the resolution of this compound? A1: Immobilized Candida antarctica Lipase B (CAL-B), commercially known as Novozym 435, is highly recommended as a first choice.[1] It is known for its high stability in organic solvents, broad substrate tolerance, and excellent enantioselectivity for a wide range of secondary alcohols.[2][12]

Q2: Why is the reaction stopped at 50% conversion? A2: In a perfect kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemate. Therefore, at 50% conversion, all of the "fast-reacting" enantiomer has been converted to the product, leaving behind the unreacted "slow-reacting" enantiomer. Pushing the reaction beyond 50% conversion will cause the enzyme to start acylating the less-preferred enantiomer, which will decrease the enantiomeric excess of both the remaining substrate and the product.[13]

Q3: How do I separate the final products (trans-ester) from the unreacted substrate (trans-alcohol)? A3: The product ester is significantly less polar than the starting alcohol. This difference allows for easy separation using standard silica gel column chromatography.

Q4: How can I determine the enantiomeric excess (e.e.) and the absolute configuration of my products? A4: The e.e. must be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.[14][15] You will need to develop a separation method that can resolve the two enantiomers of the starting alcohol and/or the product ester. Absolute configuration is typically determined by comparing the elution order to known standards or by using other analytical techniques like X-ray crystallography.

Data Presentation

The following tables provide representative data on how different parameters can influence the outcome of a lipase-catalyzed resolution of a generic secondary alcohol, which is analogous to this compound.

Table 1: Influence of Different Lipases on Enantioselectivity

Reaction Conditions: Racemic alcohol (1 equiv.), vinyl acetate (2 equiv.), MTBE, 30°C, 24h.

EntryLipase SourceConversion (%)Product e.e. (%)E-value
1Candida antarctica B (CAL-B)49>99>200
2Pseudomonas cepacia (PCL)519545
3Candida rugosa (CRL)458818
4Porcine Pancreas (PPL)52655

Table 2: Effect of Solvent on Enantioselectivity using CAL-B

Reaction Conditions: Racemic alcohol (1 equiv.), vinyl acetate (2 equiv.), CAL-B, 30°C, 24h.

EntrySolventlog PConversion (%)Product e.e. (%)E-value
1n-Hexane3.948>99>200
2Toluene2.75098110
3Methyl tert-butyl ether (MTBE)1.349>99>200
4Acetonitrile-0.335706
5Tetrahydrofuran (THF)0.5428515

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Acylation of (rac)-trans-2-Fluorocyclohexanol
  • Preparation: To a 25 mL oven-dried flask equipped with a magnetic stir bar, add (rac)-trans-2-fluorocyclohexanol (e.g., 1.0 mmol, 118 mg).

  • Solvent and Reagents: Add 10 mL of an anhydrous non-polar solvent (e.g., methyl tert-butyl ether). Add vinyl acetate (e.g., 2.0 mmol, 184 µL, 2.0 equiv.).

  • Enzyme Addition: Add the lipase (e.g., 20 mg of immobilized Candida antarctica lipase B, Novozym 435).

  • Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Workup: Once 50% conversion is reached, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue of unreacted alcohol and product ester via silica gel flash chromatography.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess (e.e.)
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating alcohol and ester enantiomers.[14]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol (IPA).

  • Method Development:

    • Inject a sample of the racemic starting material (this compound) to confirm the separation of the two enantiomers.

    • Optimize the hexane/IPA ratio to achieve baseline resolution (Rs > 1.5) in a reasonable runtime. A typical starting point is 95:5 (Hexane:IPA).

    • Determine the retention times for the (R)- and (S)-enantiomers (requires an authentic standard or separate characterization).

  • Sample Analysis:

    • Dissolve a small amount of the purified unreacted alcohol and the product ester in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification cluster_analysis Analysis A Racemic this compound E Stir at Controlled Temperature (e.g., 30°C) A->E B Acyl Donor (e.g., Vinyl Acetate) B->E C Anhydrous Solvent (e.g., MTBE) C->E D Immobilized Lipase (e.g., CAL-B) D->E F Monitor Conversion (GC/TLC) Stop at ~50% E->F G Filter to Remove Enzyme F->G H Concentrate Filtrate G->H I Silica Gel Chromatography H->I J Enantioenriched Alcohol I->J K Enantioenriched Ester I->K L Determine e.e. (Chiral HPLC/GC) J->L K->L G Start Low Enantioselectivity (Low e.e.) Observed CheckEnzyme Is the enzyme optimal? (e.g., CAL-B) Start->CheckEnzyme ScreenEnzymes Action: Screen a panel of different lipases (PCL, CRL, etc.) CheckEnzyme->ScreenEnzymes No CheckSolvent Is the solvent optimal? (Non-polar?) CheckEnzyme->CheckSolvent Yes ScreenEnzymes->CheckSolvent ScreenSolvents Action: Screen non-polar solvents (Hexane, MTBE) CheckSolvent->ScreenSolvents No CheckTemp Is the temperature too high? CheckSolvent->CheckTemp Yes ScreenSolvents->CheckTemp LowerTemp Action: Decrease reaction temperature (e.g., to 25°C or 4°C) CheckTemp->LowerTemp Yes CheckAcylDonor Is the acyl donor reversible? CheckTemp->CheckAcylDonor No LowerTemp->CheckAcylDonor UseVinylEster Action: Use an irreversible donor like vinyl acetate CheckAcylDonor->UseVinylEster Yes End Problem Resolved: High Enantioselectivity CheckAcylDonor->End No UseVinylEster->End

References

Removal of triethylamine from "trans-2-Fluorocyclohexanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of triethylamine (TEA) during the synthesis of trans-2-Fluorocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine used in the synthesis of this compound?

In the synthesis of this compound from cyclohexene oxide, a fluoride source is required for the ring-opening of the epoxide. Often, this fluoride source is hydrogen fluoride (HF) or a complex thereof. Triethylamine, a common organic base, can be employed for several reasons:

  • As a scavenger: If an acidic fluoride source is used, triethylamine acts as an acid scavenger, neutralizing the excess acid and preventing unwanted side reactions. This neutralization reaction forms the triethylamine hydrochloride (TEA.HCl) salt.

  • As a catalyst: In some epoxide ring-opening reactions, tertiary amines can act as catalysts.[1][2]

  • In HF-amine reagents: While reagents like Olah's reagent (a pyridine-HF complex) are common, other amine-HF complexes can also be used as a fluoride source.[3]

Q2: What are the common challenges in removing triethylamine and its salts from the reaction mixture?

Both triethylamine (a liquid) and its hydrochloride salt (a solid) can be challenging to remove completely.

  • Triethylamine (TEA): Being a relatively high-boiling point liquid (89.5 °C), it can be difficult to remove completely by rotary evaporation alone, especially if it forms azeotropes with the solvent or product.[4]

  • Triethylamine Hydrochloride (TEA.HCl): This salt can sometimes be soluble in the reaction solvent, making its removal by simple filtration impossible.[5] It can also lead to the formation of emulsions during aqueous workups.

Q3: What are the primary methods for removing triethylamine and its hydrochloride salt?

The most effective method for removal depends on the state of the triethylamine (free base or salt) and the properties of the desired product, this compound. The main strategies include:

  • Aqueous Workup: Washing the organic reaction mixture with dilute acidic solutions (e.g., dilute HCl, NH4Cl) to convert any remaining free TEA into its water-soluble hydrochloride salt, which is then extracted into the aqueous layer.[6]

  • Filtration: If TEA.HCl precipitates from the reaction solvent, it can be removed by filtration.[7]

  • Co-evaporation: Adding a solvent with a higher boiling point (e.g., toluene) and then removing it under reduced pressure can help to azeotropically remove residual triethylamine.[6]

  • Solvent Trituration/Precipitation: Adding an "anti-solvent" in which your product is soluble but the TEA.HCl salt is not can cause the salt to precipitate, allowing for its removal by filtration.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Residual triethylamine detected in the product after rotary evaporation. - Incomplete removal due to its relatively high boiling point.- Formation of an azeotrope with the solvent.- Co-evaporation: Add a higher boiling point solvent like toluene and evaporate under reduced pressure. Repeat 2-3 times.[6]- Acidic Wash: Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl, saturated NH4Cl) to convert TEA to its water-soluble salt.[6]
An emulsion forms during the aqueous workup. - The triethylamine salt is acting as a surfactant.- Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.- Filter through Celite: Pass the emulsified mixture through a pad of Celite.- Patience: Allow the mixture to stand for an extended period.
The triethylamine hydrochloride salt does not precipitate from the reaction mixture. - The salt is soluble in the reaction solvent (e.g., dichloromethane, chloroform).- Solvent Swap: Remove the reaction solvent via rotary evaporation. Add a solvent in which this compound is soluble but TEA.HCl is not (e.g., diethyl ether, hexane). The salt should precipitate and can be removed by filtration.[7]
This compound is water-soluble, leading to product loss during aqueous workup. - The hydroxyl group in the product imparts some water solubility.- Back-extraction: After the initial extraction, re-extract the aqueous layer several times with the organic solvent to recover the dissolved product.- Use of Brine: Use brine instead of water for washing to decrease the solubility of the organic product in the aqueous layer.[6]

Experimental Protocols

Protocol 1: Removal of Triethylamine and its Hydrochloride Salt via Aqueous Workup

This protocol is suitable when this compound is in an organic solvent and both free triethylamine and its hydrochloride salt may be present.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1M HCl or saturated aqueous NH4Cl).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 solution (to neutralize any remaining acid).

    • Brine (to remove bulk water and help break any emulsions).[6]

  • Drain the aqueous layer after each wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Removal of Triethylamine Hydrochloride by Filtration

This protocol is ideal when the reaction is performed in a solvent where TEA.HCl is insoluble (e.g., diethyl ether, THF).[7]

  • Cool the reaction mixture in an ice bath to maximize the precipitation of the TEA.HCl salt.

  • Set up a Büchner funnel with filter paper or a fritted glass funnel.

  • Filter the reaction mixture under vacuum to separate the solid TEA.HCl.

  • Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.

  • Combine the filtrate and the washings.

  • Concentrate the resulting solution under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_aqueous_workup Aqueous Workup Protocol A1 Reaction Mixture (Organic Solvent) A2 Add Dilute Acid (e.g., 1M HCl) A1->A2 Transfer to separatory funnel A3 Separate Layers A2->A3 A4 Wash Organic Layer (NaHCO3, Brine) A3->A4 A5 Dry Organic Layer (e.g., MgSO4) A4->A5 A6 Filter A5->A6 A7 Concentrate A6->A7 A8 Crude Product A7->A8

Caption: Workflow for Aqueous Removal of Triethylamine.

filtration_workflow cluster_filtration Filtration Protocol for TEA.HCl B1 Reaction Mixture (Solvent where TEA.HCl is insoluble) B2 Cool Mixture (Ice Bath) B1->B2 B3 Vacuum Filtration B2->B3 B4 Wash Precipitate with Cold Solvent B3->B4 B5 Combine Filtrate and Washings B4->B5 B6 Concentrate B5->B6 B7 Crude Product B6->B7

Caption: Workflow for TEA.HCl Removal by Filtration.

References

Preventing elimination side products in halohydrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Halohydrin Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of elimination side products and other impurities during halohydrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during halohydrin synthesis, and why do they form?

A1: The two most common side products are vicinal dihalides and alkenyl halides (elimination products).

  • Vicinal Dihalides: These form when the halide ion (X⁻), generated during the formation of the halonium ion intermediate, acts as the nucleophile instead of water or the alcohol solvent. This pathway competes directly with the desired halohydrin formation.[1][2]

  • Alkenyl Halides: These elimination products can form, particularly with sterically hindered substrates or at higher temperatures.[3] The reaction proceeds via an E2 elimination of a reactive intermediate, competing with the desired nucleophilic attack.

Q2: My primary side product is the vicinal dihalide. How can I increase the yield of the desired halohydrin?

A2: The formation of the vicinal dihalide is a competing reaction where the halide ion attacks the halonium ion intermediate. To favor halohydrin formation, you must ensure the nucleophilic solvent (water or alcohol) outcompetes the halide ion.

  • Increase Nucleophile Concentration: The most effective strategy is to use water or an alcohol as the solvent or in a large excess as a co-solvent.[2][4][5] The high concentration of the solvent ensures it is statistically more likely to attack the intermediate than the halide ion.[2][4]

  • Solvent Choice: Using a solvent system like acetone:H₂O or DMSO:H₂O can improve the solubility of the alkene while maintaining a high concentration of water.

Q3: I am observing a significant amount of an alkenyl halide, which suggests an elimination reaction. What are the common causes and solutions?

A3: Elimination is often a problem with sterically hindered substrates or when using suboptimal reaction conditions.

  • Lower the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the elimination pathway. Performing the reaction at 0 °C or even lower can significantly suppress the formation of elimination byproducts.

  • Choose a Milder Halogen Source: Molecular halogens (Br₂ or Cl₂) can sometimes promote side reactions. N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are often preferred as they generate the halogen in situ at a low concentration, which can lead to cleaner reactions with fewer side products.[3][6] For particularly sensitive substrates, reagents like Tribromoisocyanuric acid (TBCA) have been shown to be effective.[7]

  • Control pH: The reaction between an alkene, a halogen, and water produces a hydrohalic acid (e.g., HCl, HBr).[6] A decrease in pH can sometimes promote side reactions. While not always necessary, buffering the reaction mixture can occasionally improve yields.

Q4: Which halogenating agent is best for minimizing side products in sensitive applications?

A4: While elemental bromine (Br₂) and chlorine (Cl₂) are commonly used, they can lead to side products. For more controlled and cleaner reactions, alternative reagents are often superior.

  • N-Bromosuccinimide (NBS): This is a preferred reagent for bromohydrin formation because it minimizes the formation of dibromo side products.[6]

  • Tribromoisocyanuric acid (TBCA): In studies involving complex molecules, TBCA has been shown to be a highly effective reagent for halohydrin formation, especially when other N-halogen species lead to significant side product formation.[7]

Data Presentation: Comparison of Halogenating Agents

The choice of halogenating agent can significantly impact the product distribution. The following table summarizes the results from a study on the halohydrination of a complex intermediate, demonstrating the superiority of TBCA in that specific system.

EntryHalogenating AgentTemp. (°C)Solvent SystemProduct:Side Product Ratio
1NCS25Acetone:H₂O-
2TCCA25Acetone:H₂O7:3
3DCDMH25Acetone:H₂O-
4NBS25Acetone:H₂O-
5TBCA60Acetone:H₂OProduct Only
6DBDMH25Acetone:H₂O-
Data adapted from a study on the synthesis of hydroxyprovitamin D3 precursors, where TCCA led to a side product and TBCA gave the desired product cleanly at a higher temperature.[7]

Visualizing Reaction Pathways and Troubleshooting

To effectively troubleshoot, it is crucial to understand the competing reaction pathways and have a logical workflow to follow.

Caption: Figure 1. The central halonium ion intermediate can react via three primary pathways.

Troubleshooting_Workflow Figure 2. Troubleshooting Flowchart for Halohydrin Synthesis start Problem: Low Yield or Side Products Observed identify Identify Major Side Product (e.g., by NMR, GC-MS) start->identify is_dihalide Is it the Vicinal Dihalide? identify->is_dihalide is_elimination Is it the Alkenyl Halide (Elimination Product)? is_dihalide->is_elimination No solve_dihalide Solution: 1. Increase concentration of H₂O/alcohol. 2. Use a co-solvent (e.g., Acetone, DMSO). is_dihalide->solve_dihalide Yes solve_elimination Solution: 1. Lower reaction temperature (e.g., to 0°C). 2. Use NBS or TBCA instead of Br₂/Cl₂. 3. Check for steric hindrance issues. is_elimination->solve_elimination Yes end_node Re-run and Analyze is_elimination->end_node No / Other solve_dihalide->end_node solve_elimination->end_node

Caption: Figure 2. A logical workflow for diagnosing and solving common side product issues.

Experimental Protocols

Protocol: Generalized Procedure for Minimizing Side Products in Bromohydrin Formation using NBS

This protocol provides a general method for the synthesis of bromohydrins from alkenes, optimized to minimize the formation of dibrominated and elimination side products.

1. Reagents and Materials:

  • Alkene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a 9:1 mixture of DMSO and water.

  • Cooling: Cool the flask in an ice-water bath to 0 °C. Vigorous stirring is essential.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Monitor the reaction color; the initial yellow/orange color from bromine generation should fade as the reaction proceeds.

    • Note: Adding NBS portion-wise maintains a low concentration of Br₂, which helps prevent the formation of the dibromo side product.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkene is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding cold saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and dilute with deionized water and diethyl ether (or ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acid), and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure halohydrin.

References

Technical Support Center: Improving the Yield of trans-2-Fluorocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trans-2-Fluorocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound involve the ring-opening of cyclohexene oxide with a fluoride source. Reagents such as hydrogen fluoride-pyridine (Olah's reagent) are frequently used for this transformation due to their high reactivity.[1] Alternative methods include the use of potassium bifluoride (KHF2) often with a phase-transfer catalyst, or the fluorination of trans-1,2-cyclohexanediol with reagents like diethylaminosulfur trifluoride (DAST).

Q2: What kind of yields can be expected for the synthesis of this compound?

A2: Yields are highly dependent on the chosen synthetic route and the optimization of reaction conditions. The ring-opening of cyclohexene oxide with HF-pyridine is known to produce high yields, often exceeding 90%. Other methods, such as those employing KHF2 or DAST, can also provide good yields, though they may require more specific conditions to optimize. For a comparative overview of different methods, please refer to Table 1.

Q3: What are the major challenges associated with this synthesis?

A3: Key challenges include:

  • Stereoselectivity: Achieving a high diastereomeric ratio in favor of the desired trans isomer over the cis isomer.

  • Byproduct Formation: Minimizing the formation of undesired side products, such as the corresponding diol or rearrangement products.

  • Purification: The separation of the cis and trans isomers can be difficult due to their similar physical properties.

  • Safety: Handling hazardous and corrosive fluorinating agents like HF-pyridine requires stringent safety protocols.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (e.g., cyclohexene oxide). A more detailed analysis to monitor product formation and isomer ratios can be achieved using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible CauseRecommended Solution(s)
Incomplete Reaction - Monitor the reaction by TLC or GC to ensure the starting material is fully consumed. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Be cautious, as higher temperatures may promote byproduct formation.
Moisture in Reaction - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Suboptimal Reagent Stoichiometry - The molar ratio of the fluorinating agent to cyclohexene oxide is critical. Perform small-scale experiments to optimize this ratio. A slight excess of the fluorinating agent may be beneficial.
Product Loss During Workup - During aqueous workup, ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). - Addition of brine during the final wash can help to break emulsions and reduce the solubility of the product in the aqueous phase.
Issue 2: Poor Stereoselectivity (High Proportion of cis-Isomer)
Possible CauseRecommended Solution(s)
Reaction Mechanism - The ring-opening of epoxides is generally an SN2-type reaction, which leads to the trans product. However, if the reaction conditions promote SN1-like character, a loss of stereoselectivity can occur. - Using a less polar solvent can sometimes favor the SN2 pathway.
Reaction Temperature - Running the reaction at lower temperatures (e.g., 0 °C) can often improve the stereoselectivity in favor of the trans isomer.
Issue 3: Difficulty in Product Purification
Possible CauseRecommended Solution(s)
Co-elution of Isomers - The cis and trans isomers of 2-Fluorocyclohexanol often have very similar polarities, making separation by standard column chromatography challenging. - Optimization of Column Chromatography: Use a long column with a high surface area silica gel. Employ a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or pentane/diethyl ether) to improve separation. - Alternative Chromatographic Techniques: Consider using preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for difficult separations.
Byproducts with Similar Polarity - If byproducts are present, it is crucial to identify them (e.g., by GC-MS) to devise a suitable purification strategy. - A multi-step purification involving an initial flash chromatography to remove major impurities followed by a high-resolution technique to separate isomers may be necessary.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for this compound

Starting MaterialFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%) of trans-isomer
Cyclohexene OxideHF-PyridineDichloromethane0 to RT2~95
Cyclohexene OxideKHF₂ / Aliquat 336Toluene10024~60
trans-1,2-CyclohexanediolDASTDichloromethane-78 to RT4~75

Note: RT denotes room temperature. Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed Protocol for Synthesis via Ring-Opening of Cyclohexene Oxide with HF-Pyridine

Materials:

  • Cyclohexene oxide

  • Hydrogen fluoride-pyridine (Olah's reagent)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add cyclohexene oxide (1.0 g, 10.2 mmol) to a polyethylene or Teflon flask equipped with a magnetic stir bar. Dissolve the epoxide in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Fluorinating Agent: While stirring vigorously, slowly add hydrogen fluoride-pyridine (~70% HF, 1.5 equivalents) dropwise to the cooled solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and a face shield.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from any remaining starting material and byproducts.

Safety Precautions for Handling HF-Pyridine

Hydrogen fluoride-pyridine is a hazardous substance that requires strict safety measures:

  • Handling: Always handle HF-pyridine in a certified chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant apron, and thick neoprene or nitrile gloves.[3][4] Standard latex or vinyl gloves are not sufficient.

  • Antidote: Have a tube of calcium gluconate gel readily accessible in case of skin contact.[3][4] All personnel working with HF-pyridine should be trained in its use.

  • Spills: Small spills should be neutralized with sodium bicarbonate solution.[3] For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: All waste containing HF-pyridine must be neutralized before disposal according to institutional guidelines.

Mandatory Visualizations

experimental_workflow start Start setup Reaction Setup (Cyclohexene Oxide in CH2Cl2) start->setup reagent_add Add HF-Pyridine at 0 °C setup->reagent_add reaction Stir at Room Temp (2-4h) reagent_add->reaction quench Quench with Ice & NaHCO3(aq) reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield problem Low Yield? cause1 Incomplete Reaction? problem->cause1 Check cause2 Moisture Contamination? problem->cause2 Check cause3 Product Loss During Workup? problem->cause3 Check solution1 Extend Reaction Time Monitor by TLC/GC cause1->solution1 Solution solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 Solution solution3 Perform Multiple Extractions Use Brine Wash cause3->solution3 Solution

Caption: Troubleshooting guide for improving synthesis yield.

References

Scalability issues in the production of "trans-2-Fluorocyclohexanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the production of trans-2-Fluorocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound, and which is most suitable for large-scale production?

A1: The most prevalent laboratory-scale synthesis involves the ring-opening of cyclohexene oxide with a fluoride source. This method is often favored for its stereospecificity, yielding the trans product. For large-scale production, the choice of fluorinating agent is critical. Reagents like triethylamine trihydrofluoride (Et3N·3HF) or potassium bifluoride (KHF2) are often preferred over reagents like Olah's reagent (pyridine-HF) due to considerations of cost, safety, and ease of handling.[1][2]

Q2: What are the primary impurities and byproducts to expect during the synthesis of this compound?

A2: The primary impurities include the cis-2-Fluorocyclohexanol diastereomer, unreacted cyclohexene oxide, and cyclohexane-1,2-diol, which is formed by the hydrolysis of the epoxide.[3] The formation of the diol is particularly problematic if water is present in the reaction mixture.[4][5][6] Depending on the fluorinating agent and reaction conditions, other halogenated byproducts may also be formed in minor amounts.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the reaction.[7] It can be used to quantify the consumption of cyclohexene oxide and the formation of trans- and cis-2-Fluorocyclohexanol, as well as the cyclohexane-1,2-diol byproduct. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress. For detailed structural confirmation and quantification of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable.[7]

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: The primary safety concerns are the handling of corrosive and toxic fluorinating agents (like HF complexes) and managing the exothermic nature of the epoxide ring-opening reaction.[2][8] At larger scales, poor heat dissipation can lead to a runaway reaction. Therefore, a well-controlled addition of reagents, efficient cooling, and a clear emergency quenching plan are essential.[8] Working in a well-ventilated area with appropriate personal protective equipment (PPE) is mandatory.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected on a larger scale. What are the potential causes and how can I troubleshoot this?

A: Low yields during scale-up can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction by GC to confirm the complete consumption of the starting material, cyclohexene oxide. If the reaction has stalled, a longer reaction time or a slight increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.

    • Recommendation: Perform a small-scale trial to optimize reaction time and temperature before applying it to the larger batch.

  • Suboptimal Fluorinating Agent Activity:

    • Troubleshooting: The activity of HF-based reagents can be diminished by the presence of water.[4][5][6] Ensure all solvents and reagents are anhydrous.

    • Recommendation: Use freshly opened or properly stored anhydrous solvents and reagents. Consider using molecular sieves to dry the solvent before use.

  • Product Loss During Workup:

    • Troubleshooting: this compound has some water solubility. During the aqueous workup, a significant amount of product may be lost to the aqueous phase.

    • Recommendation: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Evaporation Losses:

    • Troubleshooting: this compound is a relatively volatile compound. Product can be lost during solvent removal under high vacuum, especially if excessive heat is applied.

    • Recommendation: Remove the solvent at reduced pressure and moderate temperature. For final purification, consider distillation under reduced pressure or column chromatography.

Issue 2: High Levels of Byproduct Formation

Q: I am observing a significant amount of the cis-isomer and/or cyclohexane-1,2-diol in my product mixture. How can I minimize these impurities?

A: The formation of these byproducts is a common challenge. The following steps can help improve the selectivity of your reaction.

  • Minimizing cis-2-Fluorocyclohexanol:

    • Troubleshooting: The formation of the cis-isomer can be influenced by the reaction mechanism. While the ring-opening of epoxides with fluoride is generally stereospecific for the trans product, deviations can occur.

    • Recommendation: The choice of fluorinating agent and solvent can influence the stereoselectivity. It is recommended to conduct small-scale screening of different fluoride sources (e.g., Et3N·3HF, KHF2) and solvents to identify the optimal conditions for maximizing the trans-selectivity.

  • Minimizing Cyclohexane-1,2-diol:

    • Troubleshooting: The formation of cyclohexane-1,2-diol is a direct result of the hydrolysis of the cyclohexene oxide starting material. This is a significant issue when scaling up, as it can be more challenging to maintain strictly anhydrous conditions.[4][5][6]

    • Recommendation:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to separate the trans-isomer from the cis-isomer and other byproducts at a large scale. What purification strategies are most effective?

A: The separation of diastereomers can be challenging, especially on a larger scale.

  • Fractional Distillation:

    • Applicability: This method can be effective if there is a sufficient difference in the boiling points of the trans- and cis-isomers. However, for closely boiling isomers, this method may not provide adequate separation.

    • Optimization: Use a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio to maximize separation efficiency.

  • Column Chromatography:

    • Applicability: This is a very effective method for separating diastereomers at the laboratory scale.[9]

    • Scalability Challenges: Scaling up column chromatography can be resource-intensive in terms of solvent consumption and time.

    • Optimization: For large-scale purification, consider using a medium-pressure liquid chromatography (MPLC) system. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for achieving good separation. A gradient elution may be more effective than an isocratic elution.

  • Crystallization:

    • Applicability: If the desired trans-isomer is a solid at a certain temperature and has different solubility characteristics than the impurities, crystallization can be a highly effective and scalable purification method.

    • Optimization: Screen various solvents and solvent mixtures to find a system where the trans-isomer has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for the Synthesis of this compound from Cyclohexene Oxide (Illustrative Data)

Fluorinating AgentTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Et3N·3HF CH2Cl2, 0 °C to rt70-85%Good solubility in organic solvents; relatively easy to handle.Can be corrosive; requires careful handling.
KHF2 With phase-transfer catalyst, higher temperatures (e.g., >100 °C)60-75%Inexpensive and readily available solid.Requires higher temperatures and often a phase-transfer catalyst.
Olah's Reagent (Pyridine-HF) Neat or in CH2Cl2, 0 °C to rt75-90%Highly effective fluorinating agent.Highly corrosive and toxic; pyridine can be difficult to remove.[1]

Note: The presented yield ranges are illustrative and can vary significantly based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triethylamine Trihydrofluoride (Et3N·3HF)

Materials:

  • Cyclohexene oxide

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (CH2Cl2) and cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine trihydrofluoride (1.2 equivalents) to the stirred solvent.

  • Add cyclohexene oxide (1.0 equivalent) dropwise to the solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reaction Setup (Anhydrous, Inert Atmosphere) addition Slow Addition of Cyclohexene Oxide at 0°C prep->addition stirring Stir at Room Temperature (12-24h) addition->stirring quench Quench with NaHCO3 (aq) stirring->quench extract Extraction with Dichloromethane quench->extract purify Drying and Solvent Removal extract->purify final_purify Purification (Distillation/Chromatography) purify->final_purify analysis GC-MS & NMR Analysis final_purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of This compound check_completion Check Reaction Completion (GC-MS) start->check_completion check_conditions Review Reaction Conditions (Anhydrous?) start->check_conditions check_workup Analyze Workup Procedure start->check_workup optimize_time_temp Optimize Reaction Time/Temp check_completion->optimize_time_temp use_anhydrous Ensure Anhydrous Conditions check_conditions->use_anhydrous improve_extraction Improve Extraction Protocol check_workup->improve_extraction careful_evaporation Careful Solvent Removal check_workup->careful_evaporation

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Characterization of Impurities in "trans-2-Fluorocyclohexanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "trans-2-Fluorocyclohexanol." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route and subsequent storage. Common synthesis methods, such as the fluorination of cyclohexene or the ring-opening of cyclohexene oxide, can lead to several potential impurities.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureTypical Origin
cis-2-FluorocyclohexanolIsomerIncomplete stereoselectivity during synthesis.
Cyclohexene oxideUnreacted Starting MaterialIncomplete reaction during synthesis from cyclohexene oxide.
CyclohexeneUnreacted Starting MaterialIncomplete reaction during synthesis from cyclohexene.
2-FluorocyclohexanoneOxidation ProductOxidation of the hydroxyl group.
CyclohexanolBy-productHydrolysis or side reaction.
Dicyclohexyl etherBy-productIntermolecular dehydration.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. It provides excellent separation of isomers and positive identification through mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for the quantification of non-volatile impurities and for the separation of isomers, especially when using a suitable chiral or polar-modified column. Since this compound and its likely impurities lack strong UV chromophores, detectors like Charged Aerosol Detector (CAD) or Refractive Index Detector (RID) are recommended.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information for the definitive identification of impurities. ¹⁹F NMR is particularly useful for detecting and quantifying fluorine-containing impurities due to its high sensitivity and wide chemical shift range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-fluorine (C-F) bonds, and to detect impurities with different functional groups, like the carbonyl (C=O) in 2-fluorocyclohexanone.

Troubleshooting Guides

GC-MS Analysis

Q3: I am seeing poor separation between the cis- and trans-isomers of 2-Fluorocyclohexanol on my GC-MS. How can I improve the resolution?

A3: Poor resolution between diastereomers is a common challenge. Here are several steps you can take to improve separation:

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) can increase the interaction time of the isomers with the stationary phase, often leading to better separation.

  • Select an Appropriate Column: A more polar stationary phase can enhance separation based on differences in dipole moment between the isomers. Consider columns such as those with a cyanopropylphenyl or polyethylene glycol (WAX) stationary phase.

  • Increase Column Length: A longer column provides more theoretical plates, which can improve the resolution of closely eluting peaks.

  • Derivatization: Derivatizing the hydroxyl group (e.g., through silylation) can alter the volatility and polarity of the isomers, potentially leading to better separation on a standard non-polar column.

Q4: My peaks for this compound are tailing. What could be the cause and how do I fix it?

A4: Peak tailing for polar analytes like alcohols is often due to active sites in the GC system.

  • Inlet Liner Deactivation: The glass inlet liner can have active silanol groups that interact with the hydroxyl group of the analyte. Ensure you are using a deactivated liner and consider replacing it if it has been used extensively.

  • Column Contamination: The front end of the column can become contaminated with non-volatile residues. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.

  • Injector Temperature: An injector temperature that is too low can cause slow vaporization and lead to tailing. Ensure the injector temperature is appropriate for the analyte's boiling point.

HPLC Analysis

Q5: I am not detecting any impurities with my HPLC-UV system. Does this mean my sample is pure?

A5: Not necessarily. This compound and many of its potential impurities lack a significant UV chromophore, meaning they will not be readily detected by a standard UV detector.

  • Use a Universal Detector: Employ a mass-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4][5] A Refractive Index Detector (RID) can also be used, but it is less sensitive and not compatible with gradient elution.

  • Derivatization: While more complex, derivatizing the alcohol with a UV-active tag can allow for detection with a UV detector.

Q6: How can I quantify impurities that do not have a commercially available standard?

A6: When a reference standard for an impurity is not available, you can use a relative response factor (RRF) approach with a universal detector like a CAD.

  • Assume an RRF of 1.0: For initial estimations with a CAD, you can assume that the response of the impurity is the same as the main component (an RRF of 1.0). This is often a reasonable assumption for structurally similar compounds with this type of detector.

  • Isolation and Characterization: For more accurate quantification, the impurity can be isolated using preparative chromatography, and its structure can be confirmed by NMR and MS. The isolated material can then be used to determine a more accurate response factor.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities, including the cis-isomer.

ParameterSetting
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
Injector Split/Splitless, 250 °C, Split ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp 1: 5 °C/min to 150 °C, hold for 0 minRamp 2: 20 °C/min to 220 °C, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eVScan range: 35-300 m/zSource Temperature: 230 °C
Sample Prep 1 mg/mL in Dichloromethane
Protocol 2: HPLC-CAD Method for Quantification

This method is suitable for the quantification of non-volatile impurities and the main component.

ParameterSetting
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) or a polar-embedded phase for better retention of polar analytes
Mobile Phase A: WaterB: AcetonitrileGradient: 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector Charged Aerosol Detector (CAD)Nebulizer Temperature: 35 °CGas: Nitrogen at 35 psi
Sample Prep 1 mg/mL in Acetonitrile/Water (50:50)

Visualizations

Impurity_Analysis_Workflow Impurity Characterization Workflow for this compound cluster_0 Initial Analysis cluster_1 Impurity Detection & Identification cluster_2 Quantification & Reporting Sample Sample of This compound GCMS_Screen GC-MS Screening (Protocol 1) Sample->GCMS_Screen HPLC_Screen HPLC-CAD Screening (Protocol 2) Sample->HPLC_Screen Detect Detect Peaks Above Reporting Threshold GCMS_Screen->Detect HPLC_Screen->Detect Known Known Impurity? Detect->Known Identify Structural Elucidation (MS Fragmentation, NMR) Quantify Quantify Impurities Identify->Quantify Known->Identify No Known->Quantify Yes Report Generate Report (Impurity Table, Levels) Quantify->Report

Caption: Workflow for the characterization of impurities in this compound.

Troubleshooting_Diastereomer_Separation Troubleshooting Poor Diastereomer Separation (GC/HPLC) cluster_0 Method Optimization cluster_1 Hardware & Consumables cluster_2 Advanced Technique Start Poor Separation of cis/trans Isomers Optimize_Gradient Optimize Gradient/ Temperature Program (Slower Ramp) Start->Optimize_Gradient Change_Mobile_Phase Change Mobile Phase Selectivity (HPLC) Optimize_Gradient->Change_Mobile_Phase Change_Column Change Column (Different Stationary Phase) Change_Mobile_Phase->Change_Column Check_Column_Health Check Column Health/Age Change_Column->Check_Column_Health Increase_Column_Length Increase Column Length Check_Column_Health->Increase_Column_Length Derivatization Consider Derivatization Increase_Column_Length->Derivatization Result Improved Resolution Derivatization->Result

Caption: Logical troubleshooting steps for improving the separation of diastereomers.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to trans-2-Fluorocyclohexanol and cis-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of trans-2-Fluorocyclohexanol and cis-2-Fluorocyclohexanol. While direct quantitative kinetic data for these specific fluorinated isomers is sparse in readily available literature, this comparison draws upon well-established principles of conformational analysis and extensive experimental data from closely related analogous systems to provide a robust predictive framework.

The reactivity of these isomers is fundamentally dictated by their conformational preferences and the stereoelectronic requirements of different reaction mechanisms. Key reactions where their reactivities are expected to diverge significantly include intramolecular substitution (epoxide formation), elimination, and oxidation reactions.

Conformational Analysis: The Foundation of Reactivity Differences

The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. For 2-substituted cyclohexanols, the cis and trans isomers exhibit different conformational equilibria, which in turn governs their reactivity.

  • This compound : This isomer can exist in two chair conformations: diequatorial (F-eq, OH-eq) and diaxial (F-ax, OH-ax). The diequatorial conformation is generally more stable due to reduced steric strain.

  • cis-2-Fluorocyclohexanol : This isomer exists in two chair conformations, both having one axial and one equatorial substituent (F-ax, OH-eq and F-eq, OH-ax).

Intramolecular Substitution vs. Elimination: A Tale of Two Pathways

A classic example highlighting the divergent reactivity of cis and trans halohydrins is their reaction with a base. The outcome is highly dependent on the ability of the molecule to adopt a conformation suitable for either intramolecular SN2 attack to form an epoxide or an anti-periplanar arrangement for E2 elimination.

This compound is predicted to favor epoxide formation . For the intramolecular SN2 reaction to occur, the alkoxide and the fluorine atom must be in an anti-diaxial arrangement. The trans isomer can achieve this in its less stable diaxial conformation. The alkoxide, formed by deprotonation of the hydroxyl group, can then act as an internal nucleophile, attacking the carbon bearing the fluorine from the backside to form cyclohexene oxide.

cis-2-Fluorocyclohexanol , on the other hand, is expected to undergo E2 elimination to yield cyclohexanone. In the cis isomer, the hydroxyl group and the fluorine atom can never be in a 1,2-diaxial orientation simultaneously. However, the fluorine and an adjacent axial hydrogen can be anti-periplanar, fulfilling the stereoelectronic requirement for an E2 elimination. The initial product, an enol, would then tautomerize to the more stable cyclohexanone.

While fluorine is generally a poor leaving group and a weak neighboring group compared to other halogens, the principles governing the reaction pathways of analogous halohydrins provide a strong predictive model.[1][2]

Logical Flow of Base-Induced Reactions

G cluster_trans This compound cluster_cis cis-2-Fluorocyclohexanol T0 This compound T1 Base (e.g., NaOH) T0->T1 Deprotonation T2 trans-Alkoxide Intermediate T1->T2 T3 Diaxial Conformation (Required for SN2i) T2->T3 Conformational Flip T4 Intramolecular SN2 Attack T3->T4 T5 Cyclohexene Oxide T4->T5 C0 cis-2-Fluorocyclohexanol C1 Base (e.g., NaOH) C0->C1 Deprotonation C2 cis-Alkoxide Intermediate C1->C2 C3 Anti-periplanar H and F (Required for E2) C2->C3 Conformation C4 E2 Elimination C3->C4 C5 Cyclohexenol (Enol) C4->C5 C6 Cyclohexanone C5->C6 Tautomerization

Caption: Reaction pathways for trans- and cis-2-Fluorocyclohexanol with base.

Substitution Reactions and Neighboring Group Participation

In solvolysis reactions of their derivatives (e.g., tosylates), trans-2-halocyclohexyl systems often exhibit significantly enhanced reaction rates compared to their cis counterparts. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP), occurs when a neighboring group stabilizes the transition state of the rate-determining step.[3][4]

For NGP to be effective, the participating group and the leaving group must be in an anti-periplanar (diaxial) arrangement. trans-2-Fluorocyclohexyl tosylate can adopt this conformation, allowing the lone pairs of the fluorine to potentially stabilize the developing positive charge on the adjacent carbon. However, due to the high electronegativity of fluorine and the strength of the C-F bond, its ability to act as a neighboring group is significantly less than that of other halogens like iodine, bromine, or even chlorine.[3]

Neighboring GroupRelative Rate Enhancement (Analogous Systems)
Iodo~106
Bromo~103
ChloroSmall enhancement
Acetoxy~103
Fluoro Negligible to very small
Table 1: Relative rate enhancements in solvolysis reactions due to neighboring group participation in analogous cyclohexyl systems.[3]

Therefore, while the trans isomer is structurally predisposed to NGP, the effect is expected to be minimal for 2-fluorocyclohexanol. The reactivity difference in solvolysis would likely be less pronounced than in systems with better neighboring groups.

Mechanism of Neighboring Group Participation

NGP cluster_trans_ngp trans-Isomer (Diaxial Conformation) cluster_cis_ngp cis-Isomer start trans-2-X-cyclohexyl-OTs (X = Neighboring Group) intermediate Bridged Halonium Ion Intermediate start->intermediate Anchimeric Assistance (rate-determining) product Retention of Stereochemistry intermediate->product Nucleophilic Attack start_cis cis-2-X-cyclohexyl-OTs product_cis Direct SN2 or SN1 (Slower) start_cis->product_cis No NGP Possible

Caption: Generalized mechanism for neighboring group participation.

Oxidation of Secondary Alcohols

The rate of oxidation of cyclohexanols is sensitive to the steric environment of the hydroxyl group. Generally, axial alcohols are oxidized more rapidly than their equatorial counterparts. This is attributed to the relief of 1,3-diaxial strain in the transition state as the hybridization of the carbinol carbon changes from sp3 to sp2.

In the case of 4-tert-butylcyclohexanol, a conformationally locked system, the cis isomer (with an axial hydroxyl group) reacts faster with chromic acid than the trans isomer (with an equatorial hydroxyl group).

CompoundHydroxyl PositionRelative Rate of Oxidation
cis-4-tert-ButylcyclohexanolAxial3.2
trans-4-tert-ButylcyclohexanolEquatorial1.0
Table 2: Relative rates of chromic acid oxidation for conformationally biased cyclohexanols.[5]

Applying this principle to the 2-fluorocyclohexanol isomers:

  • cis-2-Fluorocyclohexanol : In its more stable conformation, it will have one group axial and one equatorial. If the hydroxyl group is axial (and the fluorine equatorial), it is expected to be more reactive towards oxidation.

  • This compound : The more stable diequatorial conformer will be less reactive towards oxidation.

Experimental Protocols

1. Base-Induced Epoxidation of trans-2-Chlorocyclohexanol (Analogous to this compound)

  • Materials : trans-2-chlorocyclohexanol, sodium hydroxide, water, diethyl ether.

  • Procedure :

    • Dissolve trans-2-chlorocyclohexanol in diethyl ether.

    • Add an aqueous solution of sodium hydroxide.

    • Stir the biphasic mixture vigorously at room temperature for several hours.

    • Monitor the reaction by TLC or GC.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cyclohexene oxide.[1]

2. Base-Induced Elimination of cis-2-Chlorocyclohexanol (Analogous to cis-2-Fluorocyclohexanol)

  • Materials : cis-2-chlorocyclohexanol, sodium hydroxide, water, diethyl ether.

  • Procedure :

    • Follow the same procedure as for the trans isomer.

    • The product will be cyclohexanone. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the ketone product (distinguishable by its carbonyl stretch in IR spectroscopy).[1]

3. Chromic Acid Oxidation of a Cyclohexanol

  • Materials : Cyclohexanol, sodium dichromate (Na2Cr2O7), sulfuric acid, water, diethyl ether.

  • Procedure :

    • Prepare the Jones reagent by dissolving sodium dichromate in water and slowly adding concentrated sulfuric acid.

    • Dissolve the cyclohexanol isomer in acetone and cool in an ice bath.

    • Add the Jones reagent dropwise to the alcohol solution. A color change from orange to green/blue indicates the oxidation of the alcohol.

    • After the addition is complete, allow the reaction to stir for a few hours.

    • Quench the reaction with isopropanol.

    • Extract the product (cyclohexanone) with diethyl ether, wash the organic layer, dry, and concentrate.

Summary of Predicted Reactivity
Reaction TypeMore Reactive IsomerPrimary Product(s)Rationale
Reaction with Base This compoundCyclohexene OxideAbility to adopt a diaxial conformation allows for intramolecular SN2 reaction.
cis-2-FluorocyclohexanolCyclohexanoneFavorable anti-periplanar arrangement for E2 elimination.
Solvolysis (of Tosylate) This compoundSubstitution product (with retention)Potential for weak neighboring group participation from fluorine in the diaxial conformation.
Oxidation (e.g., Chromic Acid) cis-2-FluorocyclohexanolCyclohexanoneThe conformer with an axial hydroxyl group is more reactive due to relief of steric strain in the transition state.

References

A Comparative Analysis of the Biological Activities of trans-2-Fluorocyclohexanol and trans-2-Chlorocyclohexanol: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant lack of specific data on the biological activities of trans-2-Fluorocyclohexanol and trans-2-Chlorocyclohexanol, precluding a direct, data-driven comparison. While the introduction of halogen atoms into organic molecules can profoundly influence their pharmacological properties, specific experimental data for these two compounds regarding cytotoxicity, antimicrobial effects, enzyme inhibition, or modulation of signaling pathways is not publicly available. This guide, therefore, aims to provide a theoretical framework for comparison based on general principles of medicinal chemistry and the limited information available for each compound.

Introduction

The substitution of a hydrogen atom with a halogen is a common strategy in drug design to modulate a molecule's physicochemical properties and, consequently, its biological activity. Fluorine and chlorine, while both halogens, impart distinct characteristics to a parent molecule. Fluorine, being highly electronegative and small, can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Chlorine, being larger and less electronegative than fluorine, can also influence these properties, often leading to different biological outcomes.[3] This guide explores the potential, yet currently unelucidated, differences in the biological activities of this compound and trans-2-Chlorocyclohexanol.

Physicochemical Properties: A Theoretical Comparison

While specific experimental data is unavailable, a comparison of the predicted physicochemical properties of the two molecules can offer insights into their potential biological behavior.

PropertyThis compoundtrans-2-ChlorocyclohexanolPotential Biological Implication
Molecular Weight 118.15 g/mol 134.59 g/mol Differences in size and mass can affect diffusion across biological membranes and binding to protein pockets.
Electronegativity of Halogen High (Fluorine: 3.98)Moderate (Chlorine: 3.16)The highly polar C-F bond can form strong hydrogen bonds and alter the acidity of the neighboring hydroxyl group, potentially influencing enzyme-substrate interactions. The C-Cl bond is less polar.
Lipophilicity (LogP) Not availableNot availableHalogenation generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific toxicity. The degree of this effect would differ between fluorine and chlorine.
Metabolic Stability Likely enhancedVariableThe C-F bond is very strong and less susceptible to metabolic cleavage, which can increase the half-life of the compound. The C-Cl bond is more readily metabolized.[1]

Known Information and Potential Biological Roles

This compound:

The available information on this compound is primarily centered on its application as a synthetic intermediate. It is utilized in the synthesis of various pharmaceuticals and other biologically active compounds.[4] Its role as a chiral building block suggests its importance in creating stereospecific drugs, where a precise three-dimensional structure is crucial for therapeutic activity.[4] There is no publicly available data on its toxicity or pharmacological effects.

trans-2-Chlorocyclohexanol:

In contrast, the literature on trans-2-Chlorocyclohexanol focuses more on its chemical reactivity. Notably, its treatment with a base like sodium hydroxide leads to the formation of 1,2-epoxycyclohexane through an intramolecular Williamson ether synthesis.[5][6][7][8][9][10] This reactivity highlights the potential for this compound to interact with biological nucleophiles, such as amino acid residues in proteins or DNA bases, which could be a source of toxicity or specific pharmacological activity. Some chlorinated cyclohexene derivatives have shown antitubercular and cytotoxic effects, although this is not directly applicable to trans-2-Chlorocyclohexanol.[11]

Hypothetical Biological Activity and Experimental Approaches

Given the lack of direct evidence, we can only hypothesize about the potential biological activities of these compounds and suggest experimental protocols to investigate them.

Potential Areas of Biological Activity:
  • Enzyme Inhibition: The structural similarity to cyclohexanol suggests that these compounds could potentially inhibit enzymes that process cyclic alcohols. The halogen substitution could enhance binding affinity to the active site. For instance, fluorinated compounds have been shown to be potent enzyme inhibitors.[12][13]

  • Antimicrobial Activity: Halogenated organic compounds are known to possess antimicrobial properties.

  • Cytotoxicity: The potential for trans-2-Chlorocyclohexanol to form an epoxide suggests a possible mechanism for cytotoxicity through alkylation of cellular macromolecules.

Suggested Experimental Protocols:

To elucidate the biological activities of these compounds, a standard screening cascade would be necessary.

1. Cytotoxicity Assays:

  • MTT Assay: To assess the effect of the compounds on cell viability.

    • Protocol:

      • Seed cells (e.g., HeLa, HepG2) in a 96-well plate and allow to adhere.

      • Treat cells with a range of concentrations of each compound for 24, 48, and 72 hours.

      • Add MTT solution and incubate for 3-4 hours.

      • Solubilize the formazan crystals and measure the absorbance at 570 nm.

      • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

2. Antimicrobial Susceptibility Testing:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC).

    • Protocol:

      • Prepare serial dilutions of each compound in a 96-well plate containing microbial growth medium.

      • Inoculate each well with a standardized microbial suspension (e.g., E. coli, S. aureus).

      • Incubate the plate under appropriate conditions.

      • The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

3. Enzyme Inhibition Assays:

  • A relevant enzyme would first need to be identified based on structural similarity to known enzyme substrates. For example, one could test for inhibition of cyclooxygenase (COX) enzymes.[14]

    • Protocol (General):

      • Incubate the target enzyme with its substrate in the presence and absence of various concentrations of the test compounds.

      • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).

      • Determine the IC50 value for each compound.

Visualization of a Generic Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of novel chemical compounds.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis A Synthesis and Purification B Characterization (NMR, MS) A->B C Stock Solution Preparation B->C D Cytotoxicity Assay (e.g., MTT) C->D E Antimicrobial Assay (e.g., MIC) C->E F Enzyme Inhibition Assay C->F G IC50 / MIC Determination D->G E->G F->G H Structure-Activity Relationship (SAR) G->H

Caption: A simplified workflow for the initial biological evaluation of chemical compounds.

Conclusion

References

Conformational Stability of trans-2-Fluorocyclohexanol: A Comparative Analysis with Other Halohydrins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the conformational preferences of trans-2-halocyclohexanols, supported by experimental data and methodologies.

The three-dimensional structure of cyclic molecules is critical to their function, particularly in the context of drug design and biological activity. For substituted cyclohexanes, the equilibrium between chair conformations can dictate molecular recognition and reactivity. This guide provides an objective comparison of the conformational stability of trans-2-fluorocyclohexanol with its heavier halogen analogues (trans-2-chlorocyclohexanol, trans-2-bromocyclohexanol, and trans-2-iodocyclohexanol), focusing on the factors that govern their structural preferences.

In trans-1,2-disubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformations: the diequatorial (ee) and the diaxial (aa) form. Typically, steric hindrance, quantified by conformational A-values, favors the diequatorial conformer, where bulky substituents avoid destabilizing 1,3-diaxial interactions.[1][2] However, in trans-2-halocyclohexanols, this steric preference is counteracted by intramolecular hydrogen bonding, which can stabilize the diaxial conformer.[3][4]

Factors Governing Conformational Equilibrium

The position of the conformational equilibrium in trans-2-halocyclohexanols is a delicate balance of several competing factors:

  • Steric Hindrance (1,3-Diaxial Interactions): This effect destabilizes the diaxial (aa) conformer. The larger the substituent, the greater the steric strain, and the more the equilibrium shifts toward the diequatorial (ee) conformer.

  • Intramolecular Hydrogen Bonding: In the diaxial conformation, the hydroxyl proton can form an intramolecular hydrogen bond with the adjacent axial halogen (O-H···X). This interaction is stabilizing and favors the diaxial form.[3][4] The strength of this bond is dependent on the halogen's electronegativity and size.

  • Solvent Effects: The polarity of the solvent significantly influences the equilibrium.[5] Polar, protic solvents can form intermolecular hydrogen bonds with the hydroxyl group, disrupting the intramolecular O-H···X bond and thereby favoring the diequatorial conformer where the polar groups are more exposed to the solvent.[5] In non-polar solvents, the intramolecular hydrogen bond is more significant, leading to a higher population of the diaxial conformer.

Comparative Data on Conformational Stability

The stability of the conformers is typically expressed as the difference in Gibbs free energy (ΔG°). Infrared and NMR spectroscopy are the primary experimental techniques used to determine the relative populations of the conformers and calculate these energy differences.[3][6][7]

A study utilizing infrared spectroscopy in dilute solutions determined the energy differences between the diequatorial (ee) and diaxial (aa) isomers for chloro, bromo, and iodo derivatives.[3] In these cases, the diequatorial isomer, stabilized by an intramolecular hydrogen bond, was found to be more stable.[3] The energy difference between the two isomers was measured to be 1.3, 1.9, and 2.2 kcal/mol for the chloro-, bromo-, and iodo-derivatives, respectively.[3] This suggests that the stability of the hydrogen-bonded diequatorial conformer increases as the halogen becomes larger and more polarizable.[3]

HalohydrinHalogenΔE (ee-aa) (kcal/mol)Favored Conformer (in dilute solution)
trans-2-ChlorocyclohexanolCl1.3Diequatorial
trans-2-BromocyclohexanolBr1.9Diequatorial
trans-2-IodocyclohexanolI2.2Diequatorial
Table based on data from infrared studies in dilute solution.[3]

For this compound, the situation is unique due to fluorine's high electronegativity and small size.[8][9] This allows for the formation of a particularly strong intramolecular hydrogen bond, which can significantly stabilize the diaxial conformer in non-polar environments.[10] However, in polar solvents, this preference can be reversed as intermolecular hydrogen bonding with the solvent becomes dominant.[10]

Experimental Protocols

The determination of conformational equilibria is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often at variable temperatures.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of the diaxial and diequatorial conformers at equilibrium.

Methodology (The R-Value Method):

  • Sample Preparation: The halohydrin of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃ for non-polar conditions, or CD₃OD for polar conditions) in an NMR tube.[6]

  • Spectrum Acquisition: High-resolution ¹H NMR spectra are acquired. For cyclohexanes, the region between 3.0 and 4.5 ppm is of particular interest, as it contains the signals for the protons on the carbons bearing the hydroxyl and halogen substituents (H-C-O and H-C-X).

  • Coupling Constant Measurement: The key parameter is the vicinal coupling constant (³J) between adjacent protons. In cyclohexane chairs, the coupling between two axial protons (³J_ax-ax) is large (typically 10-13 Hz), while axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are small (typically 2-5 Hz).[5]

  • Data Analysis:

    • At room temperature, the cyclohexane ring is rapidly flipping between the two chair conformations, and the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers.

    • The mole fractions of the diequatorial (x_ee) and diaxial (x_aa) conformers can be calculated using the following equation: J_obs = x_ee * J_ee + x_aa * J_aa where J_ee and J_aa are the limiting coupling constants for the pure diequatorial and diaxial conformers, respectively.

    • Since x_ee + x_aa = 1, the equation can be solved for one of the mole fractions.

    • The limiting values (J_ee and J_aa) are often estimated from model compounds where the conformation is locked or from theoretical calculations using the Karplus equation.[6]

  • Free Energy Calculation: Once the equilibrium constant K = x_ee / x_aa is determined, the Gibbs free energy difference between the conformers is calculated using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.[1]

Logical Relationships and Visualization

The interplay of forces dictating the conformational preference in trans-2-halocyclohexanols can be visualized as a logical workflow. The equilibrium is pushed towards the diequatorial state by steric hindrance and solvent polarity, while intramolecular hydrogen bonding favors the diaxial state.

Conformational_Equilibrium cluster_Conformers Conformational States cluster_Factors Influencing Factors ee Diequatorial (ee) Conformer eq ee->eq aa Diaxial (aa) Conformer steric Steric Hindrance (1,3-Diaxial Repulsion) steric->ee Favors hbond Intramolecular Hydrogen Bonding (O-H···X) hbond->aa Favors solvent Solvent Polarity solvent->ee Favors (in polar solvents) eq->aa

Caption: Factors influencing the diaxial-diequatorial equilibrium.

References

Efficacy of different lipases for the resolution of "trans-2-Fluorocyclohexanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. The kinetic resolution of racemic mixtures using lipases offers a highly efficient and environmentally benign approach to obtaining enantiopurified compounds. This guide provides a comparative overview of the efficacy of different lipases for the kinetic resolution of trans-2-Fluorocyclohexanol, a valuable chiral building block in medicinal chemistry. Due to the limited availability of direct comparative data for this compound, this guide presents experimental results for structurally analogous trans-2-substituted cyclohexanols to provide insights into expected enzyme performance.

Efficacy of Various Lipases: A Comparative Analysis

The selection of the appropriate lipase is critical for achieving high enantioselectivity and conversion in the kinetic resolution of this compound. Based on studies of analogous compounds, lipases from Candida antarctica (specifically Lipase B, CALB) and various Pseudomonas species have demonstrated significant efficacy in resolving cyclic alcohols.

Lipase SourceSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Enantioselectivity (E)
Pseudomonas cepaciatrans-2-AzidocyclohexanolVinyl AcetateDiisopropyl ether>45>99 (Acetate)->200
Novozym 435 (C. antarctica Lipase B)trans-2-CyanocyclohexanolVinyl AcetateDiethyl ether->98 (Acetate)>98 (Alcohol)>200[1]
Pseudomonas fluorescenstrans-2-PhenylcyclohexanolChloroacetyl ester (hydrolysis)Aq. Phosphate Buffer~5098 (Alcohol)98 (Ester)High
Pseudomonas cepaciatrans-2-Aminocyclohexanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA5099 (Amide)>99 (Substrate)>200
Novozym 435 (C. antarctica Lipase B)trans-Flavan-4-olVinyl AcetateTHF50>99 (Acetate)99 (Alcohol)>200

Note: Data presented is for analogous substrates to infer potential efficacy for this compound. TBME = tert-Butyl methyl ether, TAA = tert-Amyl alcohol.

Experimental Protocols

Below are detailed methodologies for the key experiments involving the lipase-catalyzed kinetic resolution of trans-2-substituted cyclohexanols. These protocols can serve as a foundation for developing a specific procedure for this compound.

General Procedure for Enzymatic Acylation

A solution of the racemic trans-2-substituted cyclohexanol (1 equivalent) in an appropriate organic solvent (e.g., diethyl ether, diisopropyl ether, or THF) is prepared. To this solution, an acyl donor, typically vinyl acetate (1.5-3 equivalents), is added. The reaction is initiated by the addition of the lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase) in a specified weight ratio to the substrate. The reaction mixture is then agitated at a controlled temperature (typically ranging from room temperature to 45°C). The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is then separated by column chromatography.[1]

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resulting products (the ester and the unreacted alcohol) is determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). This analysis allows for the quantification of each enantiomer present in the mixture, thereby indicating the success of the kinetic resolution.

Visualizing the Process

To better understand the experimental workflow and the logic of comparison, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Enzymatic Resolution A Racemic this compound B Addition of Lipase and Acyl Donor in Solvent A->B C Incubation with Agitation at Controlled Temperature B->C D Reaction Monitoring (GC/TLC) C->D E Termination at ~50% Conversion D->E F Separation of Products (Column Chromatography) E->F G Enantiopure Ester F->G H Enantiopure Alcohol F->H I Analysis of Enantiomeric Excess (Chiral HPLC/GC) G->I H->I

Caption: Experimental workflow for the kinetic resolution.

G cluster_comparison Comparative Logic for Lipase Selection A Target: Resolution of this compound B Lipase Candidates A->B C Candida antarctica Lipase B (CALB) B->C D Pseudomonas fluorescens Lipase B->D E Pseudomonas cepacia Lipase B->E F Performance Metrics C->F D->F E->F G Enantioselectivity (E) F->G H Conversion Rate (%) F->H I Enantiomeric Excess (e.e. %) F->I J Optimal Lipase Selection I->J

Caption: Logic for comparing and selecting the optimal lipase.

References

Validating Theoretical Models for trans-2-Fluorocyclohexanol Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition and drug efficacy. In the case of trans-2-Fluorocyclohexanol, the interplay of steric and electronic effects, particularly intramolecular hydrogen bonding, presents a compelling case study for the validation of theoretical models against experimental data. This guide provides a comprehensive comparison of experimental findings and theoretical predictions regarding its conformational equilibrium.

Unraveling the Conformational Equilibrium

This compound primarily exists in a dynamic equilibrium between two chair conformations: the diequatorial (eq-eq) and the diaxial (ax-ax) conformer. Experimental evidence, predominantly from Nuclear Magnetic Resonance (NMR) spectroscopy, unequivocally demonstrates that the diequatorial conformer is the more stable and thus the major component at equilibrium in solution.[1] This preference is largely attributed to the formation of a stabilizing intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom.

Theoretical calculations, however, can present a more nuanced picture. While modern computational methods are powerful, accurately predicting the subtle energy differences in conformational analysis, which can be as low as 0.5 kcal/mol, remains a challenge, especially when transitioning from the gas phase to solution.[2] Discrepancies between gas-phase calculations, which may erroneously favor the diaxial conformer, and experimental solution-phase data highlight the critical importance of incorporating appropriate solvation models.[1][2]

Quantitative Conformational Analysis

The following tables summarize the key quantitative data from experimental and theoretical studies, providing a clear comparison of the conformational preferences of this compound.

Table 1: Experimental Conformational Free Energy Differences (ΔG°)

SolventTemperature (K)ΔG° (eq-eq → ax-ax) (kcal/mol)Predominant ConformerExperimental Method
Carbon Tetrachloride (CCl₄)Low Temperature1.5Diequatorial¹H NMR Spectroscopy
Various Non-polar SolventsLow Temperature~1.5Diequatorial¹H and ¹³C NMR Spectroscopy[1]
Dichloromethane-d₂ (CD₂Cl₂)193Data not explicitly found for trans, but cis is ~60-70% eaDiequatorial (inferred)Low-temperature NMR[2]
Acetone-d₆193Data not explicitly found for trans, but cis is ~60-70% eaDiequatorial (inferred)Low-temperature NMR[2]
Methanol-d₄193Data not explicitly found for trans, but cis is ~60-70% eaDiequatorial (inferred)Low-temperature NMR[2]

Table 2: Comparison of Experimental and Theoretical Data

ParameterExperimental ValueTheoretical ModelCalculated ValueKey Observations
Conformational Energy Diequatorial is more stable in solution[1]Gas Phase (e.g., MP2/6-311++G(3df,2p))Diaxial can be predicted as more stable[2]Highlights the importance of solvation models.
³JHH Coupling Constants Specific values for the H-C(1)-C(2)-H dihedral angles are determined from low-temperature NMR spectra.[1]DFT, ab initio methodsCalculated couplings can show good agreement with experimental values for specific conformers.Validation of the calculated geometries.
Intramolecular Interactions Presence of OH···F hydrogen bond inferred from spectral data.Natural Bond Orbital (NBO) analysisCan quantify the energy of the OH···F interaction.Provides theoretical evidence for the stabilizing hydrogen bond.

Experimental and Theoretical Methodologies

Accurate validation requires rigorous experimental protocols and robust computational methods.

Key Experimental Protocol: Low-Temperature NMR Spectroscopy
  • Sample Preparation: The this compound sample is dissolved in an appropriate deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, methanol-d₄) to a concentration suitable for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various low temperatures (e.g., 193 K).[2] Lowering the temperature slows down the rate of chair-chair interconversion, allowing for the observation of distinct signals for the individual conformers.

  • Data Analysis:

    • Conformer Population: The relative populations of the diequatorial and diaxial conformers are determined by direct integration of their respective well-resolved signals in the low-temperature spectra.[1]

    • Thermodynamic Parameters: The conformational free energy difference (ΔG°) is calculated from the conformer populations using the equation ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformers).

    • Structural Information: Vicinal proton-proton coupling constants (³JHH) are measured from the spectra. These values are highly dependent on the dihedral angle and are used to confirm the chair conformation and the equatorial/axial positions of the substituents.[1]

Key Theoretical Protocol: Computational Chemistry Calculations
  • Conformer Generation: The initial 3D structures of the diequatorial and diaxial conformers of this compound are generated.

  • Geometry Optimization and Energy Calculation:

    • Gas Phase: The geometries of the conformers are optimized, and their single-point energies are calculated using a suitable level of theory and basis set (e.g., DFT with B3LYP functional or MP2 with aug-cc-pVTZ basis set).[3]

    • Solvation Model: To simulate the solution environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is applied during the geometry optimization and energy calculations.[2]

  • Property Calculation:

    • NMR Parameters: NMR shielding constants and spin-spin coupling constants are calculated for the optimized geometries. These calculated values are then compared with the experimental data to validate the theoretical structures.

    • NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions, such as the OH···F hydrogen bond, and to quantify their stabilizing effects.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models of this compound conformation with experimental data.

G cluster_exp Experimental Validation cluster_theo Theoretical Modeling exp_synthesis Sample Preparation exp_nmr Low-Temperature NMR Spectroscopy exp_synthesis->exp_nmr exp_data Acquire Spectral Data (Populations, J-couplings) exp_nmr->exp_data exp_analysis Calculate ΔG° exp_data->exp_analysis comparison Comparison & Validation exp_analysis->comparison theo_model Build Conformational Models (eq-eq, ax-ax) theo_gas Gas-Phase Calculations (DFT, MP2) theo_model->theo_gas theo_solv Solution-Phase Calculations (PCM, SMD) theo_model->theo_solv theo_props Calculate Energies & NMR Parameters theo_gas->theo_props theo_solv->theo_props theo_props->comparison conclusion Validated Model comparison->conclusion Agreement discrepancy Discrepancy comparison->discrepancy Disagreement refinement Model Refinement refinement->theo_model discrepancy->refinement

Caption: Workflow for validating theoretical models with experimental data.

Conclusion

The conformational analysis of this compound serves as an excellent benchmark for the validation of theoretical models. While experimental data from low-temperature NMR spectroscopy consistently show a preference for the diequatorial conformer in solution, driven by a stabilizing intramolecular hydrogen bond, theoretical models must incorporate appropriate solvation effects to accurately reproduce these findings. The synergy between experimental and computational approaches is crucial for a comprehensive understanding of the subtle forces that govern molecular conformation and, by extension, biological activity. This guide underscores the necessity of a multi-faceted approach for researchers in the fields of chemistry and drug development.

References

Benchmarking new synthetic routes to "trans-2-Fluorocyclohexanol" against existing methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical innovation. The deliberate placement of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and material properties. Within this context, trans-2-Fluorocyclohexanol emerges as a valuable chiral building block for the synthesis of complex fluorinated compounds. This guide offers a comprehensive benchmark of two prominent synthetic routes to this key intermediate, providing researchers, scientists, and drug development professionals with a detailed comparison of their methodologies and performance.

At a Glance: Comparing Synthetic Routes

Two principal pathways for the synthesis of this compound are evaluated in this guide: the ring-opening of cyclohexene oxide and a two-step sequence commencing with the halohydrination of cyclohexene followed by nucleophilic fluoride substitution. The following table summarizes the key quantitative data for each approach, offering a clear comparison of their efficiencies.

ParameterRoute 1: Ring-Opening of Cyclohexene OxideRoute 2: Halohydrin Formation and Fluoride Substitution
Starting Material Cyclohexene OxideCyclohexene
Key Reagents Et₃N·3HFN-Bromosuccinimide (NBS), H₂O; then AgF, MeCN
Reaction Time 24 hours12 hours (Step 1) + 24 hours (Step 2)
Reaction Temperature 140 °CRoom Temperature (Step 1); 80 °C (Step 2)
Yield 65-75%~60% (overall for two steps)
Key Advantages One-pot synthesisMilder conditions for the initial step
Potential Challenges High reaction temperatureTwo distinct synthetic steps required

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the two synthetic routes, including their underlying chemical principles and experimental protocols.

Route 1: Ring-Opening of Cyclohexene Oxide

This method leverages the direct hydrofluorination of cyclohexene oxide to yield this compound. The use of triethylamine trihydrofluoride (Et₃N·3HF) provides a manageable source of fluoride for the nucleophilic ring-opening of the epoxide. The trans stereochemistry is achieved through an SN2-type attack of the fluoride ion on one of the epoxide carbons, leading to inversion of configuration.

Experimental Protocol:

A solution of cyclohexene oxide (1.0 g, 10.2 mmol) in triethylamine trihydrofluoride (5.0 mL, 30.6 mmol) is heated at 140 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Halohydrin Formation and Fluoride Substitution

This two-step approach begins with the formation of a trans-halohydrin from cyclohexene, followed by nucleophilic substitution with a fluoride salt. The first step involves the reaction of cyclohexene with an N-halo-succinimide in the presence of water to generate the corresponding halohydrin with trans stereochemistry. In the subsequent step, the hydroxyl group is typically protected, and the halide is displaced by a fluoride ion, often from a silver(I) fluoride source, to yield the desired product. This route offers the advantage of milder conditions for the initial halohydrin formation.

Experimental Protocol:

Step 1: Synthesis of trans-2-Bromocyclohexanol To a stirred solution of cyclohexene (5.0 g, 60.9 mmol) in a mixture of acetone and water, N-bromosuccinimide (10.8 g, 60.9 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude trans-2-bromocyclohexanol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound A mixture of trans-2-bromocyclohexanol (2.0 g, 11.2 mmol) and silver(I) fluoride (2.8 g, 22.4 mmol) in anhydrous acetonitrile is heated at 80 °C for 24 hours. The reaction mixture is then cooled, filtered to remove silver salts, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Ring-Opening of Cyclohexene Oxide A Cyclohexene Oxide C This compound A->C Hydrofluorination 140 °C, 24h B Et₃N·3HF B->C

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Halohydrin Formation and Fluoride Substitution D Cyclohexene F trans-2-Bromocyclohexanol D->F Bromohydrin Formation RT, 12h E NBS, H₂O E->F H This compound F->H Fluoride Substitution 80 °C, 24h G AgF G->H

Caption: Synthetic workflow for Route 2.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the research, including available starting materials, equipment, and desired scale. The direct ring-opening of cyclohexene oxide offers a more streamlined, one-pot approach, albeit at a higher temperature. The two-step halohydrin route provides a milder initial step but requires an additional synthetic transformation. This comparative guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this compound, a critical precursor in the development of novel fluorinated molecules.

Safety Operating Guide

Safe Disposal of trans-2-Fluorocyclohexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and detailed procedures for the proper disposal of trans-2-Fluorocyclohexanol (CAS No. 656-60-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number656-60-0[1][2][3]
Molecular FormulaC₆H₁₁FO[1]
Molecular Weight118.15 g/mol [1]
AppearanceColorless liquid[1]
Melting Point21°C[1][3]
Boiling Point60°C at 12 mmHg[1][3]
Flash Point166°C[1][3]
Density1.04 g/cm³[1][3]
Vapor Pressure0.571 mmHg at 25°C[1]

Hazard Identification and Safety Precautions

This compound is a combustible liquid that is harmful if swallowed or inhaled and causes serious eye and skin irritation.[4][5] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Hazard Statements:

  • H227: Combustible liquid.[4]

  • H302 + H332: Harmful if swallowed or if inhaled.[4][5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[4]

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the following appropriate PPE:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

Disposal Protocol

The following step-by-step protocol outlines the proper disposal procedure for this compound.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container should be made of a material compatible with the chemical.

  • The waste container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Waste Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4]

  • The storage area should be secure and have secondary containment to manage potential spills.

Step 3: Waste Disposal

  • Dispose of the chemical waste through an approved waste disposal plant.[4] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste contractors.

  • Do not dispose of this compound down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, use absorbent, non-combustible materials (e.g., sand, earth) to contain the spill.

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.

For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Do not use a water jet.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Spill A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) C Collect Waste in a Labeled, Sealed Container B->C Begin Disposal Process D Store in a Cool, Dry, Well-Ventilated Area C->D Secure Storage E Contact EHS for Approved Waste Contractor D->E Ready for Disposal F Transfer to Approved Waste Disposal Plant E->F Official Handover I Cleanup by Trained Personnel G Evacuate & Alert Supervisor/EHS H Contain Spill with Absorbent Material G->H H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling trans-2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of trans-2-Fluorocyclohexanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Physicochemical Properties

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye and skin irritation and may lead to respiratory irritation. It is also harmful to aquatic life.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue
CAS Number 656-60-0
Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol
Appearance Colorless liquid
Boiling Point 60°C at 12 mmHg
Melting Point 21°C
Flash Point 166°C
Density 1.04 g/cm³
Vapor Pressure 0.571 mmHg at 25°C
Hazard Class IRRITANT

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed immediately upon contamination.
Eyes/Face Safety goggles and face shieldChemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Body Flame-resistant lab coatA lab coat made of flame-resistant material or 100% cotton is required.[1] Synthetic materials should be avoided as they can melt onto the skin in case of a fire.[1]
Respiratory RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Feet Closed-toe shoesShoes must fully cover the feet.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound during a typical laboratory procedure.

Pre-Experiment:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as detailed in Table 2.

  • Spill Kit: Confirm that a spill kit appropriate for flammable and halogenated organic compounds is readily accessible.

  • Waste Container: Prepare a designated, labeled waste container for halogenated organic waste.

During Experiment:

  • Dispensing: Conduct all dispensing and handling of this compound inside a certified chemical fume hood.

  • Heating: If heating is required, use a heating mantle or a sand bath. Never use an open flame.

  • Transfer: Use appropriate and clean glassware. Ensure all containers are clearly labeled.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or spills.

Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in the designated halogenated organic waste container.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[2][3]

  • Container: Collect all this compound waste in a clearly labeled, sealed, and compatible container. The label should include the words "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

Spill:

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent. Place the absorbent material in the halogenated organic waste container.

  • Large Spill (or outside fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS for emergency response.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Experiment cluster_emergency Emergency A Conduct Risk Assessment B Prepare Fume Hood & Spill Kit A->B C Don Appropriate PPE (See Table 2) B->C D Prepare Labeled Halogenated Waste Container C->D E Dispense & Handle This compound D->E F Perform Experimental Procedure E->F G Monitor Experiment Continuously F->G L Spill or Exposure Occurs F->L H Decontaminate Work Area & Equipment G->H I Dispose of Waste in Designated Container H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K M Follow Emergency Procedures L->M

Caption: Workflow for the safe handling of this compound.

Disposal_Plan A Generate Halogenated Organic Waste B Segregate from Non-Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.